GSK106
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(3-aminopiperidin-1-yl)-[2-(1-ethylindol-2-yl)-3-methylbenzimidazol-5-yl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O.ClH/c1-3-29-20-9-5-4-7-16(20)13-22(29)23-26-19-11-10-17(14-21(19)27(23)2)24(30)28-12-6-8-18(25)15-28;/h4-5,7,9-11,13-14,18H,3,6,8,12,15,25H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPFLFUQMWOJAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C1C3=NC4=C(N3C)C=C(C=C4)C(=O)N5CCCC(C5)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1652591-82-6 | |
| Record name | Methanone, (3-amino-1-piperidinyl)[2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzimidazol-6-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1652591-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
GSK106 in PAD4 Research: A Technical Guide to its Function as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of GSK106 and its role in the context of Peptidylarginine Deiminase 4 (PAD4) research. While structurally related to potent PAD4 inhibitors, this compound is distinguished by its inactivity, establishing its primary function as a crucial negative control in experimental settings. Understanding the biochemical and structural basis for this lack of activity is essential for the accurate interpretation of data in the development of novel PAD4-targeted therapeutics.
The Role of this compound in PAD4 Inhibition Studies
Protein arginine deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine to citrulline. This post-translational modification, known as citrullination or deimination, is implicated in various physiological and pathological processes. Notably, PAD4-mediated citrullination of histones is a critical step in the formation of neutrophil extracellular traps (NETs), which are involved in the pathogenesis of autoimmune diseases, cardiovascular disorders, and cancer. Consequently, PAD4 has emerged as a significant therapeutic target.
This compound is a derivative of GSK199, a potent, selective, and reversible inhibitor of PAD4. Despite their structural similarity, this compound is reported as an inactive compound in PAD4 assays. This characteristic makes this compound an ideal negative control for in vitro and in vivo studies aimed at validating the effects of active PAD4 inhibitors. Its use helps to ensure that the observed biological effects are due to the specific inhibition of PAD4 and not to off-target effects of the chemical scaffold.
Quantitative Analysis of this compound Interaction with PAD4
The differential activity between this compound and its active counterparts is quantitatively demonstrated through biochemical and computational analyses. The following tables summarize key data from comparative studies.
Table 1: Biochemical Potency of PAD4 Ligands
| Compound | Assay Type | Target | IC50 (µM) | Calcium Dependence | Reference |
| This compound | Fluorescence Polarization (FP) Binding | Human PAD4 | >50 | Not Determined | |
| GSK199 | FP Binding (0 mM Ca2+) | Human PAD4 | 0.05 | Lower potency at higher Ca2+ | |
| GSK199 | FP Binding (2 mM Ca2+) | Human PAD4 | 1 | Lower potency at higher Ca2+ | |
| GSK484 | FP Binding (0 mM Ca2+) | Human PAD4 | 0.015 | Lower potency at higher Ca2+ | |
| GSK484 | FP Binding (2 mM Ca2+) | Human PAD4 | 0.25 | Lower potency at higher Ca2+ | |
| GSK199 | NH3 Release (Citrullination) | Human PAD4 | 0.2 | Assay at 0.2 mM Ca2+ | |
| GSK484 | NH3 Release (Citrullination) | Human PAD4 | 0.05 | Assay at 0.2 mM Ca2+ |
Table 2: Computational Analysis of PAD4-Ligand Binding
| Compound | Docking Score (kcal/mol) | Binding Free Energy (MMPBSA) (kcal/mol) | Number of Hydrogen Bonds | Key Finding | Reference |
| This compound | -9.6 | 1.063 | 3 | Shifts away from the catalytic site | |
| GSK199 | -10.6 | -11.339 | 6 | Remains in the catalytic pocket |
Experimental Protocols Utilizing this compound
This compound is employed as a negative control in a variety of assays to probe PAD4 function. Detailed methodologies for key experiments are outlined below.
-
Objective: To measure the binding affinity of compounds to PAD4.
-
Principle: A fluorescently labeled probe (e.g., GSK215) binds to PAD4, resulting in a high polarization value. Competitive inhibitors displace the probe, leading to a decrease in polarization.
-
Protocol:
-
Recombinant human PAD4 is incubated with a fluorescent probe (e.g., 10 nM GSK215) in assay buffer.
-
Serial dilutions of test compounds (e.g., GSK199, GSK484, this compound) are added to the PAD4-probe mixture.
-
The reaction is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation. Assays can be performed at varying calcium concentrations to assess dependency.
-
-
Objective: To measure the enzymatic activity of PAD4 by detecting the release of ammonia during the conversion of arginine to citrulline.
-
Principle: PAD4-catalyzed citrullination of a substrate like benzoyl-arginine ethyl ester (BAEE) releases ammonia, which can be quantified using a colorimetric assay.
-
Protocol:
-
Recombinant human PAD4 is pre-incubated with varying concentrations of test compounds (e.g., GSK199, GSK484, this compound) in the presence of calcium (e.g., 0.2 mM).
-
The enzymatic reaction is initiated by the addition of the BAEE substrate.
-
The reaction is allowed to proceed for a defined time at a controlled temperature.
-
The amount of released ammonia is quantified, for example, by the Berthelot-Urease method.
-
IC50 values are determined from the concentration-response curves.
-
-
Objective: To assess the ability of compounds to inhibit NET formation in isolated neutrophils.
-
Principle: Neutrophils are stimulated to produce NETs, which can be visualized and quantified by staining for citrullinated histone H3 (H3Cit) and DNA.
-
Protocol:
-
Human or mouse neutrophils are isolated from whole blood.
-
Cells are pre-treated with test compounds (e.g., GSK199, GSK484, this compound) for a specified duration.
-
NET formation is induced using a stimulant such as ionomycin or phorbol 12-myristate 13-acetate (PMA).
-
After incubation, cells are fixed and stained with antibodies against H3Cit and a DNA dye (e.g., Hoechst 33342).
-
NETs are identified as cells positive for H3Cit with a spread nuclear morphology and are quantified using fluorescence microscopy or a high-content imager.
-
-
Objective: To computationally model the interaction between ligands and PAD4 to understand the structural basis of binding and activity.
-
Protocol:
-
Molecular Docking: The three-dimensional structures of the ligands (this compound, GSK199) are docked into the crystal structure of PAD4 using software like AutoDock Vina. The docking scores provide an estimate of the binding affinity.
-
MD Simulation: The docked PAD4-ligand complexes are subjected to MD simulations (e.g., for 100 ns) using software like GROMACS. This allows for the analysis of the stability of the complex, conformational changes, and key interactions (e.g., hydrogen bonds) over time.
-
Binding Free Energy Calculation: The Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method is used to calculate the binding free energy of the ligand-protein complex from the MD simulation trajectory, providing a more accurate prediction of binding affinity.
-
Visualizing the Role of this compound
The following diagrams illustrate the molecular interactions and experimental logic involving this compound.
The Inactive Analogue: A Technical Guide to GSK106 as a Negative Control for the PAD4 Inhibitor GSK484
Abstract
Introduction: The Role of PAD4 and the Need for a Specific Inhibitor
Peptidylarginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues on proteins to citrulline.[1][2] This post-translational modification, known as citrullination or deimination, plays a crucial role in various physiological and pathological processes. A key function of PAD4 is the citrullination of histones, which leads to chromatin decondensation.[1][3] This process is essential for the formation of Neutrophil Extracellular Traps (NETs), web-like structures of DNA decorated with antimicrobial proteins that are released by neutrophils to trap and kill pathogens.[4][5]
While NETosis is a vital component of the innate immune response, dysregulated PAD4 activity and excessive NET formation are implicated in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis and lupus, as well as thrombosis and some cancers.[5] Consequently, PAD4 has emerged as a significant therapeutic target.
GSK484 is a potent, selective, and reversible inhibitor of PAD4.[5] It provides a valuable tool for investigating the biological functions of PAD4. However, to validate that the observed cellular or in vivo effects of GSK484 are due to the specific inhibition of PAD4 and not off-target effects of its chemical scaffold, a proper negative control is required. GSK106 was developed for this purpose; it is a closely related structural analogue of GSK484 that is biochemically inactive against PAD4.[5][6]
Comparative Analysis: GSK484 vs. This compound
The efficacy of GSK484 and the inertness of this compound are best demonstrated by their half-maximal inhibitory concentrations (IC50) against the PAD4 enzyme. GSK484 potently inhibits PAD4 in the nanomolar range, whereas this compound shows no significant activity even at high micromolar concentrations.[5] The structural difference, specifically a methylation on a central ring nitrogen in this compound, prevents a critical interaction with the PAD4 active site, rendering it inactive.
Table 1: Comparative Inhibitory Activity against PAD4
| Compound | Target | IC50 (in the absence of Ca2+) | Efficacy | Reference |
| GSK484 | PAD4 | 50 nM | Potent Inhibitor | [5] |
| This compound | PAD4 | > 100 µM | Inactive Control | [5] |
Signaling Pathway: PAD4-Mediated NETosis
GSK484 exerts its effect by intercepting a critical step in the NETosis pathway. Upon neutrophil stimulation by pathogens or inflammatory signals, intracellular calcium levels rise, activating PAD4. Activated PAD4 translocates to the nucleus and citrullinates histones (e.g., H3). This neutralizes the positive charge of arginine residues, weakening the electrostatic interactions between histones and DNA, which leads to chromatin decondensation. This is a prerequisite for the eventual release of NETs. GSK484 binds to PAD4, preventing histone citrullination and halting the entire downstream process. This compound, being unable to bind PAD4, has no effect on this pathway.
Caption: PAD4 signaling pathway leading to NET formation and points of intervention.
Experimental Protocol: Cell-Based NET Formation Assay
This protocol details an immunofluorescence-based assay to visualize and quantify the inhibition of NET formation in human neutrophils using GSK484, with this compound as a negative control.[6]
Materials and Reagents
-
Cells: Freshly isolated human neutrophils from healthy donors.
-
Culture Medium: RPMI-1640.
-
Compounds: GSK484 (10 µM working solution), this compound (10 µM working solution), DMSO (vehicle control).
-
Stimulant: Calcium Ionophore (e.g., A23187, 2-4 µM final concentration) or Staphylococcus aureus.[6]
-
Fixative: 2-4% Paraformaldehyde (PFA).
-
Permeabilization Buffer: PBS with 2% Triton X-100.
-
Blocking Buffer: PBS with 0.1% Tween 20 (PBST) and 2% BSA.
-
Primary Antibody: Rabbit anti-citrullinated Histone H3 (anti-H3Cit).
-
Secondary Antibody: FITC-conjugated anti-rabbit IgG.
-
DNA Stain: Hoechst 33342.
-
Plates: 96-well culture plates or coverslips in a 24-well plate.
Experimental Workflow
The following diagram outlines the key steps in the cell-based NETosis assay.
Caption: Workflow for the immunofluorescence-based NET formation assay.
Detailed Step-by-Step Procedure
-
Neutrophil Isolation: Isolate primary human neutrophils from whole blood using a standard method such as density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Seeding: Resuspend neutrophils in RPMI medium. Seed 2.5 x 10⁴ cells per well into a 96-well plate and allow them to adhere for 20-30 minutes at 37°C, 5% CO₂.[7]
-
Compound Pre-incubation: Prepare working solutions of GSK484, this compound, and a vehicle control (DMSO) in RPMI. The final DMSO concentration should not exceed 0.1%.[7] Add the compounds to the designated wells and pre-incubate for 30-45 minutes at 37°C.[7]
-
Stimulation: Add the stimulant (e.g., 2 µM calcium ionophore) to all wells except for the unstimulated control. Incubate for 60-180 minutes at 37°C to induce NET formation.[6][7]
-
Fixation: Gently remove the medium and fix the cells by adding 2% PFA for 45 minutes at room temperature.[7]
-
Permeabilization: Wash the cells with PBS. Permeabilize with PBS/2% Triton X-100 for 10 minutes.[7]
-
Blocking: Wash the cells with PBST. Block with PBST/2% BSA for at least 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against citrullinated histone H3 (anti-H3Cit), diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with the FITC-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.
-
DNA Staining: Wash the cells three times with PBST. Counterstain the DNA with Hoechst 33342 for 10-15 minutes.
-
Imaging and Analysis: Wash the cells a final time with PBS. Acquire images using a fluorescence microscope. NETs are identified as decondensed, extracellular DNA structures (blue, from Hoechst) that co-localize with the citrullinated histone H3 signal (green, from FITC).[6] Quantify the percentage of NET-forming cells across multiple fields for each condition.
Expected Results
-
Vehicle Control (Stimulated): High percentage of cells exhibiting NET formation, characterized by extensive, web-like extracellular DNA (blue) positive for citrullinated H3 (green).
-
GSK484 (Stimulated): Dramatic reduction in NET formation and H3 citrullination. Cells will have condensed, intact nuclei similar to the unstimulated control.[6]
-
This compound (Stimulated): No significant inhibition of NET formation. Results will be comparable to the stimulated vehicle control group, demonstrating the inactivity of the compound.[6]
-
Unstimulated Control: Intact neutrophils with condensed, multi-lobed nuclei and minimal background staining for H3Cit.
Conclusion
The validation of on-target activity is a cornerstone of rigorous pharmacological research. GSK484 is a powerful chemical probe for elucidating the role of PAD4 in health and disease. However, its utility is critically dependent on the use of its inactive analogue, this compound, as a negative control. By running parallel experiments with both compounds, researchers can confidently attribute the observed biological effects to the specific inhibition of PAD4's enzymatic activity, thereby ensuring the integrity and validity of their findings. This guide provides the necessary data, pathways, and protocols to effectively implement this essential control in studies of PAD4 biology.
References
- 1. PAD4 mediated histone hypercitrullination induces heterochromatin decondensation and chromatin unfolding to form neutrophil extracellular trap-like structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PAD4 mediated histone hypercitrullination induces heterochromatin decondensation and chromatin unfolding to form neutrophil extracellular trap-like structures [frontiersin.org]
- 4. Neutrophil extracellular traps - Wikipedia [en.wikipedia.org]
- 5. GSK484 | Structural Genomics Consortium [thesgc.org]
- 6. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
The Role of GSK106 as a Negative Control in PAD4 Inhibition Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of GSK106 and its critical role as a negative control in research targeting Protein Arginine Deiminase 4 (PAD4). By understanding the principles of negative controls and the specific characteristics of this compound, researchers can ensure the validity and interpretability of their experimental findings.
Introduction to PAD4 and the Importance of Negative Controls
Protein Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, a post-translational modification known as citrullination or deimination.[1][2] This process is implicated in a variety of physiological and pathological processes, including gene regulation, apoptosis, and innate immunity.[2] Dysregulated PAD4 activity is associated with several diseases, most notably rheumatoid arthritis, but also certain cancers and multiple sclerosis.[2][3]
Given its therapeutic potential, the development of specific PAD4 inhibitors is an active area of research. When evaluating the efficacy and specificity of a potential inhibitor, the use of appropriate controls is paramount. A negative control is an experimental condition that is not expected to produce a result, thereby providing a baseline against which to measure the effect of the experimental treatment.[4][5] In the context of PAD4 inhibition, a negative control compound should be structurally similar to the active inhibitor but lack its biological activity. This allows researchers to distinguish the specific effects of PAD4 inhibition from any off-target or non-specific effects of the chemical scaffold.
This compound: An Inactive Analog for PAD4 Inhibition
This compound is an inactive analog of the potent and selective PAD4 inhibitors GSK484 and GSK199.[1][6] While sharing a similar chemical skeleton with its active counterparts, a key structural modification—methylation at a specific position—renders this compound incapable of effectively inhibiting PAD4. This makes it an ideal negative control for in vitro and in vivo studies investigating the biological consequences of PAD4 inhibition.
The Principle of Using this compound as a Negative Control
The fundamental principle behind using this compound is to isolate the effects of PAD4 inhibition. By comparing the results of experiments using an active inhibitor (e.g., GSK484 or GSK199) with those using this compound, researchers can confidently attribute any observed differences to the specific inhibition of PAD4.
Quantitative Data
The following tables summarize the quantitative data comparing the activity of this compound with its active counterparts, GSK484 and GSK199.
Table 1: Biochemical Potency of PAD4 Inhibitors and this compound
| Compound | FP Binding IC50 (nM) (no Ca2+) | FP Binding IC50 (nM) (2 mM Ca2+) | NH3 Release IC50 (nM) (0.2 mM Ca2+) |
| GSK484 | 50 | 250 | 50 |
| GSK199 | 200 | 1000 | 200 |
| This compound | >50,000 | >50,000 | >50,000 |
FP = Fluorescence Polarization
Table 2: Computational Binding Analysis of GSK199 and this compound to PAD4
| Compound | Molecular Docking Score (kcal/mol) | MMPBSA Binding Free Energy (kcal/mol) |
| GSK199 | -10.6 | -11.339 |
| This compound | -9.6 | 1.063 |
MMPBSA = Molecular Mechanics Poisson-Boltzmann Surface Area
The data clearly demonstrates that while GSK484 and GSK199 are potent inhibitors of PAD4, this compound shows no significant activity in biochemical assays. Computational analyses further support this, indicating that this compound has a significantly less favorable binding free energy and tends to shift away from the catalytic site of PAD4.
Signaling Pathways and Experimental Workflows
PAD4 Signaling Pathway
PAD4 is activated by an influx of calcium, which can be triggered by various stimuli, including signals from cell surface receptors.[1] Once activated, PAD4 translocates to the nucleus and citrullinates histones (e.g., H3 and H4), leading to chromatin decondensation.[1] This is a key step in the formation of Neutrophil Extracellular Traps (NETs), a process involved in the innate immune response.[1]
Experimental Workflow for PAD4 Inhibition Assay
A typical workflow for assessing a PAD4 inhibitor involves comparing its effect to both a vehicle control and a negative control like this compound.
Experimental Protocols
PAD4 Functional Assay (Ammonia Release)
This assay measures the ammonia released during the citrullination reaction catalyzed by PAD4.
Materials:
-
Recombinant human PAD4
-
PAD Assay Buffer (e.g., 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 8.0)
-
N-α-benzoyl-L-arginine ethyl ester (BAEE) substrate
-
Calcium Chloride (CaCl2)
-
Test compounds (GSK484, GSK199, this compound) dissolved in DMSO
-
Ammonia detection reagent
-
96-well plate (black, clear bottom)
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing PAD Assay Buffer, CaCl2 (to the desired final concentration, e.g., 0.2 mM), and recombinant PAD4 (e.g., 30 nM).
-
Add various concentrations of the test compounds or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add the PAD4 reaction mixture to the wells containing the compounds.
-
Initiate the reaction by adding the BAEE substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 50 minutes).
-
Stop the reaction and add the ammonia detection reagent according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
Calculate the IC50 values using a four-parameter logistic equation.
Neutrophil Extracellular Trap (NET) Formation Assay
This assay visualizes and quantifies the formation of NETs by neutrophils.
Materials:
-
Isolated human or mouse neutrophils
-
Culture medium (e.g., RPMI)
-
Phorbol 12-myristate 13-acetate (PMA) or calcium ionophore (e.g., ionomycin) as a stimulant
-
Test compounds (GSK484, this compound) dissolved in DMSO
-
DNA stain (e.g., Hoechst 33342)
-
Antibody against citrullinated histone H3 (anti-H3Cit)
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope
Procedure:
-
Seed isolated neutrophils in a multi-well imaging plate.
-
Pre-treat the neutrophils with the test compounds (e.g., 10 µM GSK484 or this compound) or DMSO for a specified time (e.g., 15-30 minutes).
-
Stimulate the neutrophils with PMA or ionomycin to induce NET formation.
-
Incubate for a period sufficient for NET formation (e.g., 2-4 hours).
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with the primary antibody against citrullinated histone H3.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the DNA with Hoechst 33342.
-
Acquire images using a fluorescence microscope.
-
Quantify NET formation by counting H3Cit-positive cells with spread nuclear morphology.
Cellular Histone Citrullination Assay (Western Blot)
This assay measures the levels of citrullinated histones within cells.
Materials:
-
PAD4-expressing cells (e.g., differentiated HL-60 cells or primary neutrophils)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-citrullinated histone H3, anti-total histone H3 (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with test compounds (GSK484, this compound, vehicle) and a stimulant (e.g., calcium ionophore) as described in the NET formation assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against citrullinated histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
-
Quantify the band intensities to determine the relative levels of histone citrullination.
Conclusion
References
- 1. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of PAD4 in NET formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Increased Citrullination of Histone H3 in Multiple Sclerosis Brain and Animal Models of Demyelination: A Role for Tumor Necrosis Factor-Induced Peptidylarginine Deiminase 4 Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for Ca(2+)-induced activation of human PAD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inactive Control: A Deep Dive into GSK106 and its Place in the Peptidylarginine Deiminase (PAD) Inhibitor Family
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of GSK106 and its crucial role as an inactive control in the study of the Peptidylarginine Deiminase (PAD) inhibitor family. While potent and selective PAD inhibitors like GSK199 and GSK484 offer therapeutic promise in various inflammatory and autoimmune diseases, the validation of their specific effects necessitates the use of a structurally similar but biologically inert compound. This compound fulfills this role, enabling researchers to delineate true on-target effects from potential off-target or non-specific interactions. This document details the relationship between this compound and active PAD inhibitors, presents comparative quantitative data, outlines key experimental protocols for inhibitor characterization, and visualizes the critical signaling pathways involving PAD enzymes.
Introduction to the Peptidylarginine Deiminase (PAD) Family
The PAD enzyme family consists of five calcium-dependent isozymes (PAD1, PAD2, PAD3, PAD4, and PAD6) that catalyze the post-translational modification of arginine residues to citrulline on a wide range of protein substrates.[1] This process, known as citrullination or deimination, leads to a loss of positive charge on the protein, which can significantly alter its structure and function. Dysregulated PAD activity has been implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis (RA), lupus, and various cancers.[1] Consequently, the development of specific PAD inhibitors has become a significant area of therapeutic research.
This compound: The Essential Inactive Control
This compound is a close structural analog of the potent and selective PAD4 inhibitors, GSK199 and GSK484.[2] However, unlike its active counterparts, this compound is considered biologically inactive against PAD4.[3] Its primary utility in research is to serve as a negative control in experiments investigating the effects of PAD4 inhibition. By comparing the results from cells or systems treated with an active inhibitor (e.g., GSK199) to those treated with this compound, researchers can confidently attribute the observed biological effects to the specific inhibition of PAD4.
Computational studies have provided insights into the differential activity of this compound and GSK199. Molecular docking simulations indicate that both compounds can bind to the PAD4 active site pocket.[4] However, GSK199 establishes more stable interactions, including a greater number of hydrogen bonds, and remains within the catalytic site.[3][4] In contrast, this compound, while capable of initial binding, tends to shift away from the critical catalytic residues, rendering it incapable of inhibiting the enzyme's function.[3]
Quantitative Comparison of PAD Inhibitors
The following table summarizes the inhibitory potency of this compound in comparison to key active PAD inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Target PAD Isozyme(s) | IC50 (nM) | Notes |
| This compound | PAD4 | >100,000 | Inactive control.[5] |
| GSK199 | PAD4 | 200 (in the absence of Ca2+) | Reversible and selective PAD4 inhibitor.[6][7] |
| GSK484 | PAD4 | 50 (in the absence of Ca2+) | Potent, reversible, and selective PAD4 inhibitor.[8][9][10] |
| Cl-amidine | Pan-PAD (PAD1, 3, 4) | PAD1: 800, PAD3: 6200, PAD4: 5900 | Irreversible pan-PAD inhibitor.[11][12] |
| BB-Cl-amidine | Pan-PAD | - | A second-generation, more potent pan-PAD inhibitor. |
Key Experimental Protocols
PAD Inhibitor Activity Assay (ELISA-based)
This protocol is a common method to determine the in vitro potency of PAD inhibitors.
Materials:
-
Recombinant human PAD enzyme (e.g., PAD4)
-
Substrate (e.g., Fibrinogen or a specific peptide)
-
PAD inhibitors (this compound, GSK199, etc.) dissolved in DMSO
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 5 mM DTT
-
Coating Buffer: Bicarbonate/carbonate buffer (pH 9.6)
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
Primary antibody against citrullinated proteins
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
96-well microplate reader
Procedure:
-
Coating: Coat a 96-well plate with the substrate (e.g., 1 µg/mL fibrinogen in coating buffer) overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the wells with Blocking Buffer for 1 hour at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Inhibitor Incubation: Add serial dilutions of the PAD inhibitors (and this compound as a control) to the wells. Include a vehicle control (DMSO).
-
Enzyme Reaction: Add the recombinant PAD enzyme to the wells and incubate for a specified time (e.g., 2 hours) at 37°C to allow for citrullination.
-
Washing: Wash the plate three times with Wash Buffer.
-
Primary Antibody: Add the primary antibody against citrullinated proteins and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add TMB substrate and incubate in the dark until a color change is observed.
-
Stop Reaction: Add Stop Solution to quench the reaction.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot for Histone Citrullination
This protocol assesses the ability of PAD inhibitors to block histone citrullination in a cellular context.
Materials:
-
Cell line (e.g., HL-60 or primary neutrophils)
-
Cell culture medium and supplements
-
PAD inhibitors (this compound, GSK199, etc.)
-
Stimulating agent (e.g., calcium ionophore A23187 or PMA)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-citrullinated histone H3 (CitH3), anti-total histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with PAD inhibitors (or this compound) for a specified pre-incubation time.
-
Stimulation: Add the stimulating agent to induce histone citrullination and incubate for the desired time.
-
Cell Lysis: Harvest the cells and lyse them using Lysis Buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-CitH3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total histone H3 to confirm equal loading.
Signaling Pathways and Experimental Workflows
PAD4-Mediated NETosis Signaling Pathway
Peptidylarginine deiminase 4 (PAD4) plays a critical role in the formation of Neutrophil Extracellular Traps (NETs), a defense mechanism of neutrophils against pathogens.[13] Upon stimulation by various signals, PAD4 is activated and translocates to the nucleus where it citrullinates histones, leading to chromatin decondensation and the subsequent release of NETs.[14][15]
Caption: PAD4 activation by various stimuli leads to histone citrullination and NET release.
Experimental Workflow for PAD Inhibitor Screening
The following diagram illustrates a typical workflow for screening and validating PAD inhibitors, highlighting the essential role of an inactive control like this compound.
Caption: A streamlined workflow for identifying and validating specific PAD inhibitors.
Conclusion
This compound is an indispensable tool in the field of PAD research. Its structural similarity to potent PAD4 inhibitors, combined with its lack of biological activity, provides a robust negative control for delineating the specific roles of PAD4 in health and disease. The use of this compound alongside active inhibitors in well-defined experimental protocols, such as those outlined in this guide, is critical for the rigorous validation of PAD4 as a therapeutic target and for the continued development of novel PAD-targeted therapies.
References
- 1. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of GSK199 and this compound binding on protein arginine deiminase IV stability and flexibility: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSK199 | PAD4 inhibitor | Probechem Biochemicals [probechem.com]
- 8. medkoo.com [medkoo.com]
- 9. caymanchem.com [caymanchem.com]
- 10. PAD4 inhibitor GSK484 Datasheet DC Chemicals [dcchemicals.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Peptidylarginine deiminase 4: a nuclear button triggering neutrophil extracellular traps in inflammatory diseases and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Activation of PAD4 in NET formation [frontiersin.org]
- 15. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GSK106 in the Study of Protein Citrullination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein citrullination, the post-translational conversion of arginine residues to citrulline, is a critical process implicated in numerous physiological and pathological conditions, including autoimmune diseases, cancer, and neurodegeneration.[1] This enzymatic reaction is catalyzed by a family of calcium-dependent enzymes known as Protein Arginine Deiminases (PADs).[1] Among these, PAD4 is a key isozyme predominantly expressed in granulocytes and is a major therapeutic target.[2][3] The study of PAD4 function and the development of its inhibitors rely on well-characterized molecular tools. This technical guide focuses on GSK106, a crucial, though inactive, compound for research in this field. This compound serves as a negative control for its structurally related, potent, and selective PAD4 inhibitors, GSK199 and GSK484.[3][4] Its use is essential for validating that an observed biological effect is due to specific PAD4 inhibition rather than off-target or non-specific compound effects.
This compound: An Inactive Control for PAD4 Inhibition
This compound was developed alongside the active PAD4 inhibitors GSK199 and GSK484. While sharing a similar chemical scaffold, a key structural modification—methylation at a central ring nitrogen—renders this compound inactive against PAD4.[3][5] This seemingly minor alteration prevents a critical interaction with the asparagine 585 residue in the PAD4 active site, which is necessary for the binding of the active inhibitors.[5] Computational modeling and experimental data confirm that this compound does not effectively inhibit PAD4 activity, making it an ideal negative control for in vitro and in vivo studies.[3][6]
Quantitative Data: this compound in Comparison to Active PAD4 Inhibitors
The efficacy of PAD4 inhibitors is quantified through various biochemical and cellular assays. The following tables summarize the available quantitative data for this compound and its active counterparts, GSK199 and GSK484, highlighting the clear distinction in their activity profiles.
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | Fluorescence Polarization (FP) Binding Assay (Human PAD4, no Ca2+) | pIC50 | < 4.5 | [5][7] |
| GSK199 | Fluorescence Polarization (FP) Binding Assay (Human PAD4, no Ca2+) | pIC50 | 7.2 (n=12) | [5][7] |
| GSK484 | Fluorescence Polarization (FP) Binding Assay (Human PAD4, no Ca2+) | pIC50 | 7.6 (n=10) | [5][7] |
| This compound | Ammonia Release Assay (Human PAD4, 0.2 mM Ca2+) | pIC50 | < 5.0 | [5][7] |
| GSK199 | Ammonia Release Assay (Human PAD4, 0.2 mM Ca2+) | pIC50 | 6.5 (n=4) | [5][7] |
| GSK484 | Ammonia Release Assay (Human PAD4, 0.2 mM Ca2+) | pIC50 | 7.6 (n=12) | [5][7] |
Table 1: Biochemical Potency of this compound and Active PAD4 Inhibitors. This table showcases the lack of inhibitory activity of this compound compared to the potent inhibition by GSK199 and GSK484 in biochemical assays.
| Compound | Molecular Docking Parameter | Value (kcal/mol) | Reference |
| This compound | Binding Free Energy (MMPBSA) | 1.063 | [6] |
| GSK199 | Binding Free Energy (MMPBSA) | -11.339 | [6] |
| This compound | Docking Score | -9.6 | [6] |
| GSK199 | Docking Score | -10.6 | [6] |
Table 2: Computational Binding Analysis of this compound and GSK199 to PAD4. Molecular mechanics and docking studies predict a significantly less favorable binding of this compound to the PAD4 active site compared to the active inhibitor GSK199.
Signaling Pathways and Experimental Workflows
To understand the context in which this compound is used, it is essential to visualize the relevant biological pathways and experimental procedures.
Figure 1: PAD4-Mediated Citrullination and NETosis Signaling Pathway. This diagram illustrates the activation of PAD4 by inflammatory stimuli and calcium influx, leading to histone citrullination, chromatin decondensation, and subsequent NET formation. Active inhibitors like GSK484 and GSK199 block this pathway, while this compound serves as an inactive control.
Figure 2: General Experimental Workflow for Assessing PAD4 Inhibition. This flowchart outlines the key steps in an experiment designed to test the efficacy of PAD4 inhibitors, emphasizing the inclusion of this compound as a negative control.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of PAD4 activity and the validation of inhibitors. The following are protocols for key assays in which this compound would be used as a negative control.
Protocol 1: Fluorescence Polarization (FP) Binding Assay
This assay measures the binding of a fluorescently labeled ligand to PAD4. Inhibition is detected by the displacement of the fluorescent ligand by a test compound.
Materials:
-
Recombinant human PAD4
-
Fluorescently labeled PAD4 ligand (e.g., GSK215)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM TCEP
-
Test compounds: GSK199/GSK484 (positive control), this compound (negative control), dissolved in DMSO
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds (GSK199/GSK484 and this compound) in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Add a fixed concentration of the fluorescently labeled ligand to the wells of the microplate.
-
Add the diluted test compounds, including this compound and a vehicle control (DMSO), to the respective wells.
-
Initiate the binding reaction by adding a fixed concentration of recombinant PAD4 to all wells except for those designated as "no enzyme" controls.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the IC50 values for the active compounds. For this compound, confirm the lack of significant displacement of the fluorescent probe.
Protocol 2: Ammonia Release Assay for PAD4 Activity
This assay quantifies PAD4 activity by measuring the amount of ammonia produced during the citrullination of a substrate like N-α-benzoyl-L-arginine ethyl ester (BAEE).
Materials:
-
Recombinant human PAD4
-
Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.6, 10 mM CaCl₂, 2.5 mM DTT
-
Ammonia detection reagent kit
-
Test compounds: GSK199/GSK484 (positive control), this compound (negative control), dissolved in DMSO
-
96-well microplate
-
Plate reader capable of fluorescence or absorbance measurement, depending on the detection kit.
Procedure:
-
Prepare serial dilutions of the test compounds (GSK199/GSK484 and this compound) in DMSO and then in Assay Buffer.
-
In a 96-well plate, add the diluted compounds, including this compound and a vehicle control.
-
Add recombinant PAD4 to each well, except for the "no enzyme" control wells.
-
Pre-incubate the enzyme with the compounds for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the BAEE substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction according to the ammonia detection kit's instructions (e.g., by adding a stop solution).
-
Add the ammonia detection reagent and incubate as required by the kit protocol.
-
Measure the signal (fluorescence or absorbance) using a plate reader.
-
Determine the percent inhibition for each compound concentration and calculate IC50 values. Confirm that this compound does not significantly inhibit ammonia production.
Protocol 3: Cellular Assay for NETosis Inhibition
This protocol assesses the ability of compounds to inhibit Neutrophil Extracellular Trap (NET) formation in primary neutrophils.
Materials:
-
Isolated primary human or mouse neutrophils
-
Culture medium (e.g., RPMI)
-
NETosis inducer (e.g., Phorbol 12-myristate 13-acetate (PMA) or ionomycin)
-
DNA stain (e.g., Hoechst 33342)
-
Antibody against citrullinated histone H3 (H3Cit)
-
Fluorescently labeled secondary antibody
-
Test compounds: GSK199/GSK484 (positive control), this compound (negative control), dissolved in DMSO
-
96-well imaging plates
Procedure:
-
Seed isolated neutrophils in a 96-well imaging plate and allow them to adhere.
-
Pre-treat the cells with serial dilutions of the test compounds (GSK199/GSK484 and this compound) or vehicle for a specified time (e.g., 30 minutes).
-
Stimulate the neutrophils with a NETosis inducer (e.g., PMA) and incubate for the required time to induce NET formation (e.g., 2-4 hours).
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with a primary antibody against H3Cit.
-
Wash and incubate with a fluorescently labeled secondary antibody and a DNA stain.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify NETosis by measuring the area of extracellular DNA and the intensity of H3Cit staining.
-
Compare the extent of NETosis in wells treated with active inhibitors, this compound, and vehicle control. This compound-treated wells should show no significant reduction in NET formation compared to the vehicle control.[3]
Conclusion
This compound is an indispensable tool for researchers studying protein citrullination and the role of PAD4 in health and disease. Its structural similarity to potent PAD4 inhibitors, combined with its confirmed lack of activity, makes it the gold standard negative control for validating on-target effects in a variety of experimental settings. By incorporating this compound into experimental designs, scientists can ensure the specificity of their findings and confidently attribute observed biological outcomes to the inhibition of PAD4. This technical guide provides the necessary data, pathway diagrams, and experimental protocols to facilitate the effective use of this compound in advancing our understanding of this critical enzymatic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of GSK199 and this compound binding on protein arginine deiminase IV stability and flexibility: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Investigating the NETosis Pathway Using GSK106: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to trap and kill pathogens. This process, known as NETosis, is a critical component of the innate immune response. However, dysregulated NETosis has been implicated in the pathophysiology of various diseases, including autoimmune disorders, thrombosis, and cancer. The enzyme Peptidylarginine Deiminase 4 (PAD4), which catalyzes the citrullination of histones, is a key mediator of chromatin decondensation during NETosis. Consequently, PAD4 has emerged as a promising therapeutic target for diseases associated with excessive NET formation.
This technical guide provides an in-depth overview of the use of GSK106, a crucial tool for studying the PAD4-dependent NETosis pathway. While potent and selective PAD4 inhibitors like GSK484 are used to probe the functional role of PAD4, this compound serves as an essential negative control. This compound is structurally related to active PAD4 inhibitors but is ineffective at inhibiting the enzyme and subsequent NET formation.[1][2] Its use allows researchers to control for off-target effects and confirm that the observed biological outcomes are specifically due to PAD4 inhibition.
The Role of PAD4 in NETosis
NETosis can be triggered by various stimuli, including pathogens, inflammatory cytokines, and chemical agonists such as Phorbol 12-myristate 13-acetate (PMA) and calcium ionophores. A central step in many NETosis pathways is the translocation of PAD4 into the nucleus. Inside the nucleus, PAD4 catalyzes the conversion of arginine residues on histones (primarily H3 and H4) to citrulline. This post-translational modification, known as citrullination or deimination, neutralizes the positive charge of histones, weakening their interaction with the negatively charged DNA backbone. This leads to chromatin decondensation, a prerequisite for the expulsion of NETs. The inhibition of PAD4 has been shown to block histone citrullination and prevent NET formation, highlighting its critical role in this process.[1][3]
This compound as a Negative Control in NETosis Research
In scientific research, a negative control is an experimental condition that is not expected to produce a result. In the context of PAD4 inhibition, this compound serves this purpose. It is often used alongside active PAD4 inhibitors, such as GSK484, to demonstrate the specificity of the inhibitor's action. Studies have shown that while GSK484 effectively reduces NET formation, this compound has no significant effect.[1] This confirms that the observed inhibition of NETosis is a direct consequence of PAD4 inhibition and not due to other, non-specific effects of the chemical compounds.
Quantitative Data on PAD4 Inhibitors
The following table summarizes the biochemical potency of this compound compared to active PAD4 inhibitors. The data clearly illustrates the inactivity of this compound against PAD4.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | PAD4 | Biochemical | > 100 µM | [2] |
| GSK484 | PAD4 | Biochemical | 50 nM | [2] |
| GSK199 | PAD4 | Biochemical | 200 nM | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for investigating the NETosis pathway. Below are methodologies for key experiments involving the use of this compound.
Isolation of Human Neutrophils from Peripheral Blood
Principle: This protocol describes the isolation of neutrophils from whole blood using density gradient centrifugation.
Materials:
-
Whole blood collected in EDTA-containing tubes
-
Phosphate-Buffered Saline (PBS)
-
Histopaque-1077
-
Histopaque-1119
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over a discontinuous gradient of Histopaque-1119 and Histopaque-1077.
-
Centrifuge at 700 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers, being careful not to disturb the neutrophil layer at the interface of the Histopaque-1077 and Histopaque-1119 layers.
-
Collect the neutrophil layer and wash with PBS.
-
Perform a brief hypotonic lysis to remove any remaining red blood cells.
-
Resuspend the purified neutrophils in RPMI 1640 medium supplemented with 10% FBS.
-
Assess cell purity and viability using a hemocytometer and Trypan Blue exclusion. A purity of >95% is expected.
Induction of NETosis with PMA
Principle: Phorbol 12-myristate 13-acetate (PMA) is a potent activator of Protein Kinase C (PKC) and a reliable inducer of NETosis in vitro.
Materials:
-
Isolated human neutrophils
-
PMA (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
GSK484 (stock solution in DMSO)
-
Culture plates (e.g., 96-well)
-
RPMI 1640 medium
Procedure:
-
Seed isolated neutrophils into the wells of a culture plate at a density of 2 x 10^5 cells/well.
-
Pre-incubate the cells with this compound, GSK484, or vehicle (DMSO) at the desired final concentrations for 30-60 minutes at 37°C.
-
Induce NETosis by adding PMA to a final concentration of 25-100 nM.
-
Incubate the plate for 3-4 hours at 37°C in a humidified incubator with 5% CO2.
-
Proceed with NET quantification or visualization assays.
Visualization of NETs by Immunofluorescence
Principle: This method allows for the direct visualization of NETs using fluorescence microscopy by staining for key components such as DNA and citrullinated histones.
Materials:
-
Neutrophils treated as described in Protocol 2, cultured on glass coverslips
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody: Rabbit anti-citrullinated Histone H3 (e.g., Abcam ab5103)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
DAPI or Hoechst 33342 for DNA counterstaining
-
Mounting medium
Procedure:
-
After the NETosis induction period, gently wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against citrullinated histone H3 (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the DNA with DAPI or Hoechst 33342 for 10 minutes.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
Quantification of Histone Citrullination by Western Blot
Principle: This technique is used to quantify the levels of citrullinated histones in cell lysates, providing a biochemical measure of PAD4 activity.
Materials:
-
Neutrophil cell pellets after treatment
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-citrullinated Histone H3, Mouse anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
Procedure:
-
Lyse the neutrophil pellets in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against citrullinated histone H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 to ensure equal loading.
Visualization of Signaling Pathways and Workflows
To better understand the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathway of NETosis.
Caption: General experimental workflow for studying NETosis inhibition.
Conclusion
References
- 1. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK484 | Structural Genomics Consortium [thesgc.org]
- 3. Histone hypercitrullination mediates chromatin decondensation and neutrophil extracellular trap formation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to GSK106: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK106 is a chemical compound utilized in biomedical research primarily as an inactive control for studies involving Protein Arginine Deiminase 4 (PAD4). While structurally related to potent PAD4 inhibitors like GSK199 and GSK484, this compound itself does not exhibit significant inhibitory activity against the enzyme. This property makes it an essential tool for validating experimental results and ensuring that observed biological effects are due to specific PAD4 inhibition rather than off-target or compound-specific artifacts. This guide provides a comprehensive overview of the chemical structure, known properties, and relevant biological context of this compound, including detailed experimental protocols where it serves as a negative control.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule. Its structure features an indolyl-benzimidazole core linked to an amino-piperidine moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (3-amino-1-piperidinyl)[2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzimidazol-6-yl]-methanone, monohydrochloride | [1] |
| Molecular Formula | C₂₄H₂₈ClN₅O | [2] |
| Molecular Weight | 437.97 g/mol | [2] |
| CAS Number | 1652591-82-6 | [2] |
| Appearance | Off-white to light yellow solid | [2] |
| Solubility | DMSO: ≥ 30 mg/mLDMF: ≥ 30 mg/mLEthanol: ≥ 30 mg/mLPBS (pH 7.2): ≥ 10 mg/mL | [1] |
| Melting Point | Not reported in available literature | |
| Boiling Point | Not reported in available literature | |
| Storage | Store at -20°C, sealed, away from moisture. | [2] |
Biological Activity and Role as an Inactive Control
The primary utility of this compound stems from its lack of biological activity against its intended target, PAD4. This enzyme plays a crucial role in various physiological and pathological processes by converting arginine residues in proteins to citrulline.
Table 2: Biological Activity of this compound
| Target | Assay | Activity | Source(s) |
| Protein Arginine Deiminase 4 (PAD4) | Inhibition of PAD4-mediated citrullination | IC₅₀ > 100 µM | [1] |
| Neutrophil Extracellular Trap (NET) Formation | Inhibition of NET formation in mouse and human neutrophils | IC₅₀ > 100 µM | [1] |
As indicated, this compound is a very poor inhibitor of PAD4 and consequently does not prevent downstream events like NET formation.[1] This makes it an ideal negative control for in vitro and in vivo experiments designed to probe the function of PAD4 using its active inhibitors (e.g., GSK199, GSK484). A computational docking study has suggested that while this compound can fit into the PAD4 binding pocket, it shifts away from the catalytic site and establishes fewer hydrogen bonds compared to the active inhibitor GSK199, offering a potential explanation for its inactivity.[3]
The PAD4 Signaling Pathway
This compound is used in the context of studying the PAD4 signaling pathway. PAD4 is a calcium-dependent enzyme with two major roles: regulation of gene expression through histone modification and involvement in the innate immune response through the formation of Neutrophil Extracellular Traps (NETs).[4]
PAD4-Mediated NETosis
Upon stimulation by pathogens or inflammatory signals, neutrophils can undergo a specialized form of cell death called NETosis. PAD4 is a critical enzyme in this process.[3] It translocates to the nucleus, where it hyper-citrullinates histones. This modification neutralizes the positive charge of the histones, leading to chromatin decondensation.[3] The decondensed chromatin, along with granular proteins like myeloperoxidase (MPO) and neutrophil elastase (NE), is then expelled from the cell, forming a web-like structure (NET) that traps and kills pathogens.[3]
References
GSK106: An Essential Negative Control for Advancing PAD4 Inhibition Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidylarginine deiminase 4 (PAD4) has emerged as a critical enzyme implicated in the pathogenesis of various inflammatory diseases, autoimmune disorders, and cancers. Its primary function is the post-translational modification of arginine residues to citrulline on target proteins, a process known as citrullination or deimination. This modification can have profound effects on protein structure and function, leading to the generation of neo-epitopes that can trigger autoimmune responses and contributing to the formation of neutrophil extracellular traps (NETs), which are implicated in thrombosis and inflammation. The development of specific PAD4 inhibitors is, therefore, a promising therapeutic strategy. In this context, the use of appropriate controls is paramount to ensure the validity and specificity of experimental findings. GSK106, an inactive analog of potent PAD4 inhibitors, serves as an indispensable negative control in these studies. This guide provides a comprehensive overview of this compound and its application in PAD4 inhibition research for professionals in the field.
The Role of this compound in PAD4 Research
This compound is a close structural analog of the potent and selective PAD4 inhibitors GSK484 and GSK199. However, a key structural modification—methylation at a specific nitrogen atom—renders it inactive as a PAD4 inhibitor.[1][2] This property makes this compound an ideal negative control for in vitro and in vivo experiments, allowing researchers to distinguish between PAD4-specific effects of active inhibitors and any potential off-target effects. Its use is crucial for validating that the observed biological outcomes are a direct consequence of PAD4 inhibition.
Quantitative Data on PAD4 Inhibitors
The following table summarizes the key quantitative data for this compound in comparison to its active counterparts, GSK484 and GSK199. This data highlights the significant difference in potency, underpinning the utility of this compound as a negative control.
| Compound | Target | IC50 (PAD4) | Binding Affinity (Kd) | Mechanism of Action | Reference |
| This compound | PAD4 | > 100 µM | Not reported, expected to be very weak | Inactive control | [1][2] |
| GSK484 | PAD4 | ~50 nM | Not explicitly reported, but high affinity is implied | Reversible, potent, and selective inhibitor | [2] |
| GSK199 | PAD4 | ~200 nM | Not explicitly reported, but high affinity is implied | Reversible and selective inhibitor | [3] |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are key experimental protocols where this compound is used as a negative control.
In Vitro PAD4 Enzymatic Assay
This assay directly measures the enzymatic activity of PAD4 and the inhibitory potential of test compounds.
Objective: To determine the IC50 values of PAD4 inhibitors and confirm the inactivity of this compound.
Materials:
-
Recombinant human PAD4 enzyme
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate
-
Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 7.6
-
Calcium Chloride (CaCl2) solution
-
Ammonia detection reagent
-
Test compounds (e.g., GSK484, GSK199) and this compound dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds and this compound in DMSO.
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate. For the control wells, add 1 µL of DMSO.
-
Add 24 µL of PAD4 enzyme solution (e.g., 2 nM final concentration) in Assay Buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of a substrate solution containing BAEE (e.g., 5 mM final concentration) and CaCl2 (e.g., 2 mM final concentration) in Assay Buffer.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ammonia produced using a suitable colorimetric or fluorometric detection reagent, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 values using a suitable software. This compound should show no significant inhibition at concentrations where active inhibitors show potent activity.[4]
Neutrophil Extracellular Trap (NET) Formation Assay
This cellular assay assesses the ability of compounds to inhibit NETosis, a key PAD4-mediated process in neutrophils.
Objective: To evaluate the effect of PAD4 inhibitors and this compound on NET formation in isolated human neutrophils.
Materials:
-
Isolated human neutrophils
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) or other NET-inducing stimuli (e.g., ionomycin, bacteria)
-
DNA-staining dye (e.g., SYTOX Green or Hoechst 33342)
-
Antibodies against citrullinated histone H3 (H3Cit) and myeloperoxidase (MPO)
-
Test compounds (e.g., GSK484) and this compound dissolved in DMSO
-
96-well imaging plates
Procedure:
-
Isolate human neutrophils from healthy donor blood using standard methods (e.g., Dextran sedimentation followed by Ficoll-Paque gradient centrifugation).
-
Resuspend the neutrophils in RPMI 1640 medium supplemented with 2% FBS.
-
Seed the neutrophils into 96-well imaging plates (e.g., 5 x 10^4 cells/well) and allow them to adhere for 30 minutes at 37°C.
-
Pre-incubate the cells with serial dilutions of the test compounds or this compound for 30 minutes. Use DMSO as a vehicle control.
-
Stimulate NET formation by adding a NET-inducing agent (e.g., 100 nM PMA) to the wells. Include an unstimulated control.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Fix the cells with 4% paraformaldehyde (PFA).
-
Permeabilize the cells and stain for NET components. For example, stain with a cell-impermeable DNA dye like SYTOX Green to visualize extracellular DNA. For more specific detection, perform immunofluorescence staining for H3Cit and MPO.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify NET formation by measuring the area of extracellular DNA or the intensity of H3Cit staining. GSK484 is expected to inhibit NET formation in a dose-dependent manner, while this compound should have no effect.[1][4]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement of a drug in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Objective: To confirm the direct binding of active PAD4 inhibitors to PAD4 in intact cells and demonstrate the lack of binding for this compound.
Materials:
-
Cell line expressing endogenous or overexpressed PAD4 (e.g., HL-60 cells differentiated into neutrophil-like cells)
-
PBS and protease inhibitors
-
Test compounds (e.g., GSK484) and this compound dissolved in DMSO
-
PCR tubes or plates
-
Western blot reagents and antibodies against PAD4
Procedure:
-
Culture the cells to a sufficient density.
-
Treat the cells with the test compound (e.g., 10 µM GSK484) or this compound at the same concentration, alongside a vehicle control (DMSO), for 1 hour at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using a PAD4-specific antibody.
-
Quantify the band intensities and plot the fraction of soluble PAD4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of an active inhibitor like GSK484 indicates target engagement. This compound is not expected to cause a significant thermal shift, confirming its lack of direct binding to PAD4 in the cellular environment.
Visualizations
Signaling Pathway of PAD4 in NETosis
Caption: PAD4 activation by various stimuli leads to NET formation.
Experimental Workflow for In Vitro PAD4 Inhibition Assay
Caption: A stepwise workflow for assessing PAD4 enzymatic activity.
Logical Relationship of Controls in PAD4 Inhibition Studies
Caption: Using this compound to confirm PAD4-specific effects.
Conclusion
This compound is an invaluable tool for researchers studying the role of PAD4 in health and disease. Its structural similarity to potent PAD4 inhibitors, combined with its lack of enzymatic inhibition, provides a robust method for ensuring the specificity of experimental results. By incorporating this compound as a negative control in in vitro and cellular assays, scientists and drug developers can confidently attribute the observed biological effects to the inhibition of PAD4, thereby accelerating the development of novel and targeted therapies for a range of debilitating diseases. This guide provides the foundational knowledge and protocols to effectively utilize this compound in PAD4 inhibition studies, promoting rigorous and reproducible research in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. GSK484 | Structural Genomics Consortium [thesgc.org]
- 3. Impact of GSK199 and this compound binding on protein arginine deiminase IV stability and flexibility: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Information on GSK106: A Technical Guide for Grant Proposals
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides foundational information on GSK106, a crucial tool for researchers studying the role of Protein Arginine Deiminase 4 (PAD4). While not a therapeutic agent itself, this compound serves as an essential negative control in experiments investigating the effects of PAD4 inhibition. Understanding its properties and appropriate use is critical for the accurate interpretation of experimental data and the foundation of robust grant proposals. This document outlines the characteristics of this compound, the biological context of its use, detailed experimental protocols, and relevant signaling pathways.
This compound: An Inactive Control for PAD4 Inhibition
This compound is a chemical compound structurally related to the potent and selective PAD4 inhibitors, GSK484 and GSK199. However, this compound is designed to be pharmacologically inactive against PAD4. Its primary purpose in a research setting is to serve as a negative control in in vitro and in vivo experiments. The use of such a control is vital to ensure that any observed biological effects are specifically due to the inhibition of PAD4 by active compounds and not from off-target effects or the chemical scaffold itself.[1][2][3]
Quantitative Data
The defining characteristic of this compound is its lack of inhibitory activity against PAD4. The following table summarizes the available quantitative data for this compound in comparison to its active counterparts, GSK484 and GSK199.
| Compound | Target | IC50 (in vitro) | Cellular Activity (Citrullination Inhibition) | Reference |
| This compound | PAD4 | > 100 µM | Ineffective | [4] |
| GSK484 | PAD4 | 50 nM (calcium-free), 250 nM (2mM calcium) | Dose-dependent reduction | [4][5] |
| GSK199 | PAD4 | 200 nM (calcium-free), 1 µM (2mM calcium) | Less marked inhibition than GSK484 | [4][5] |
The Target: Protein Arginine Deiminase 4 (PAD4)
PAD4 is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins known as citrullination or deimination.[6][7][8] This process involves the conversion of an arginine residue on a protein to a citrulline residue. This change in amino acid removes a positive charge and can alter the protein's structure, function, and interactions.[9]
PAD4 is primarily expressed in hematopoietic cells, particularly neutrophils.[6][10] It plays a significant role in various physiological and pathological processes, including:
-
Gene Regulation: In the nucleus, PAD4 citrullinates histones, which can lead to chromatin decondensation and the regulation of gene expression.[6][7][11] It has been shown to act as a corepressor of the tumor suppressor p53.[7][12][13]
-
Innate Immunity and Inflammation: PAD4 is a key enzyme in the formation of Neutrophil Extracellular Traps (NETs).[5][14] NETs are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens. However, excessive NET formation is implicated in the pathogenesis of various inflammatory and autoimmune diseases, such as rheumatoid arthritis and lupus.[5][14]
-
Autoimmunity: The generation of citrullinated proteins by PAD4 can create neoantigens, leading to the production of autoantibodies, a hallmark of rheumatoid arthritis.[6]
-
Cancer: Dysregulation of PAD4 activity has been linked to various cancers.[7][12][13]
PAD4 Signaling and NET Formation Pathway
The following diagram illustrates the central role of PAD4 in the process of NETosis.
Experimental Protocols
This compound is utilized as a negative control in a variety of assays designed to measure PAD4 activity and its downstream effects. Below are detailed methodologies for key experiments.
In Vitro PAD4 Enzyme Activity Assay
This assay directly measures the enzymatic activity of recombinant PAD4 and the inhibitory potential of test compounds.
Objective: To determine the IC50 values of PAD4 inhibitors.
Materials:
-
Recombinant human PAD4 enzyme
-
Assay buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl2, 2 mM DTT
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a fluorescent peptide substrate.[4]
-
Detection reagent (e.g., colorimetric reagent for ammonia detection)
-
Test compounds: GSK484 (positive control), this compound (negative control), and experimental compounds.
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the test compounds, GSK484, and this compound in DMSO and then dilute into the assay buffer.
-
Add a fixed concentration of recombinant PAD4 to each well of the microplate.
-
Add the diluted compounds to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 values by fitting the data to a dose-response curve.
Cellular Assay for Histone Citrullination
This assay measures the ability of compounds to inhibit PAD4 activity within a cellular context.
Objective: To assess the cellular potency of PAD4 inhibitors by measuring the citrullination of histone H3.
Materials:
-
Neutrophils isolated from human or mouse blood.
-
Cell culture medium (e.g., RPMI).
-
Stimulating agent (e.g., calcium ionophore A23187 or Phorbol 12-myristate 13-acetate (PMA)).[4]
-
Test compounds: GSK484, this compound, and experimental compounds.
-
Lysis buffer.
-
Antibodies: Primary antibody against citrullinated histone H3 (e.g., anti-H3Cit) and a loading control (e.g., anti-Histone H3).
-
Secondary antibody conjugated to HRP or a fluorescent dye.
-
Western blotting equipment and reagents.
Procedure:
-
Isolate neutrophils and resuspend them in cell culture medium.
-
Pre-incubate the neutrophils with serial dilutions of the test compounds, GSK484, or this compound for 1 hour.
-
Stimulate the cells with a stimulating agent (e.g., 4 µM A23187) for a defined period (e.g., 1-4 hours) to induce PAD4 activation and histone citrullination.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with the primary antibody against citrullinated histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescence or fluorescence imaging system.
-
Re-probe the membrane with an antibody for total histone H3 as a loading control.
-
Quantify the band intensities and normalize the citrullinated H3 signal to the total H3 signal.
NET Formation Assay
This assay visualizes and quantifies the formation of Neutrophil Extracellular Traps.
Objective: To determine the effect of PAD4 inhibitors on NET formation.
Materials:
-
Isolated neutrophils.
-
Poly-L-lysine coated coverslips or multi-well plates.
-
Stimulating agent (e.g., PMA or bacteria).[5]
-
Test compounds: GSK484, this compound, and experimental compounds.
-
DNA stain (e.g., Hoechst 33342 or SYTOX Green).[4]
-
Antibody against citrullinated histone H3.
-
Fluorescently labeled secondary antibody.
-
Fixation and permeabilization buffers.
-
Fluorescence microscope.
Procedure:
-
Seed isolated neutrophils onto coated coverslips or plates and allow them to adhere.
-
Pre-treat the cells with the test compounds, GSK484, or this compound for 1 hour.
-
Stimulate the neutrophils with the chosen agent to induce NETosis.
-
After the desired incubation time (e.g., 4 hours), fix the cells.
-
If staining for intracellular proteins, permeabilize the cells.
-
Stain the cells with a DNA dye and the anti-citrullinated histone H3 antibody, followed by a fluorescent secondary antibody.
-
Acquire images using a fluorescence microscope.
-
Quantify NET formation by measuring the area of extracellular DNA or by counting the number of NET-releasing cells.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating a novel PAD4 inhibitor, highlighting the critical role of this compound.
Conclusion
This compound is an indispensable tool for research into the biological functions of PAD4. As a well-characterized inactive control, its inclusion in experimental designs is essential for validating the specificity of active PAD4 inhibitors like GSK484 and GSK199. By controlling for potential off-target or scaffold-related effects, this compound ensures the generation of high-quality, interpretable data, thereby strengthening the foundation of any grant proposal focused on the therapeutic potential of PAD4 inhibition.
References
- 1. quora.com [quora.com]
- 2. bioivt.com [bioivt.com]
- 3. Positive and Negative Controls | Rockland [rockland.com]
- 4. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bionews.com [bionews.com]
- 6. Peptidylarginine deiminase 4 and citrullination in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptidylarginine deiminases in citrullination, gene regulation, health and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 9. Frontiers | Thioredoxin Modulates Protein Arginine Deiminase 4 (PAD4)-Catalyzed Citrullination [frontiersin.org]
- 10. Evidence for a direct link between PAD4-mediated citrullination and the oxidative burst in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Citrullination in health and disease: From physiological function to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Arginine Deiminases and Associated Citrullination: Physiological Functions and Diseases Associated with Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neutrophil extracellular traps - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of GSK106 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK106 is a potent and selective, hypothetical small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK3). GSK3 is a serine/threonine kinase that plays a crucial role in a wide range of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Dysregulation of GSK3 signaling has been implicated in various diseases, including neurodegenerative disorders, metabolic diseases, and cancer. These application notes provide a detailed protocol for the in vivo administration of this compound to mice for preclinical research, based on established methodologies for similar GSK3 inhibitors.
GSK3 Signaling Pathway
Glycogen Synthase Kinase 3 (GSK3) is a key downstream regulator in multiple signaling pathways. It is constitutively active in resting cells and is primarily regulated through inhibitory phosphorylation. The diagram below illustrates the central role of GSK3 in the Wnt/β-catenin and PI3K/Akt signaling pathways.
Application Notes and Protocols for GSK106 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of GSK106 in cell culture experiments. This compound is a crucial tool for studying the specific effects of Protein Arginine Deiminase 4 (PAD4) inhibitors, such as GSK484 and GSK199, by serving as a structurally similar but inactive control compound.
Introduction
This compound is an essential negative control for researchers investigating the role of PAD4 in various biological processes. PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, a post-translational modification known as citrullination or deimination.[1][2] This process is implicated in gene regulation, apoptosis, and the formation of Neutrophil Extracellular Traps (NETs).[3][4] Dysregulation of PAD4 activity has been linked to several diseases, including rheumatoid arthritis and cancer.[5] this compound, being an inactive analog of potent PAD4 inhibitors, allows researchers to distinguish the specific effects of PAD4 inhibition from any off-target or non-specific effects of the active compounds.[5][6]
Recommended Concentration of this compound
As an inactive control, this compound should be used at the same concentration as its active counterparts, GSK484 and GSK199, to ensure a valid comparison. Based on published studies, a working concentration range of 1 µM to 100 µM is recommended for cell culture experiments. A common concentration used to demonstrate the ineffectiveness of this compound in inhibiting citrullination and NET formation in neutrophils is 10 µM .[6][7]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of the active PAD4 inhibitors GSK484 and GSK199 from various studies. These values provide context for selecting appropriate concentrations for this compound as a negative control.
| Compound | Assay Type | Cell Line/Enzyme | IC50 | Reference |
| GSK484 | Fluorescence Polarization (FP) Binding | Recombinant PAD4 | 50 nM (no Ca²⁺) | [8] |
| GSK484 | NH₃ Release Assay | Recombinant PAD4 | 250 nM (0.2 mM Ca²⁺) | [8] |
| GSK199 | Fluorescence Polarization (FP) Binding | Recombinant PAD4 | 200 nM (no Ca²⁺) | [7] |
| GSK199 | NH₃ Release Assay | Recombinant PAD4 | 1 µM (2 mM Ca²⁺) | [7] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
This protocol provides a general workflow for treating adherent or suspension cells with this compound and its active counterparts.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound, GSK484, GSK199 (stock solutions typically prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the cells in multi-well plates at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
For suspension cells, seed the cells in appropriate culture vessels at a recommended density for the cell line.
-
-
Compound Preparation:
-
Prepare working solutions of this compound, GSK484, and GSK199 in complete cell culture medium from the stock solutions. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level toxic to the cells (typically <0.5%). A vehicle control (medium with the same concentration of DMSO) must be included.
-
-
Cell Treatment:
-
Remove the old medium from the wells (for adherent cells).
-
Add the medium containing the desired concentrations of this compound, GSK484, GSK199, or vehicle control to the cells.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various downstream assays, such as Western blotting for citrullinated proteins, cell viability assays, or analysis of NET formation.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on cell viability.[9]
Materials:
-
Cells treated with this compound and controls (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the PAD4 signaling pathway and a typical experimental workflow for evaluating PAD4 inhibitors using this compound as a control.
References
- 1. Dysregulation of PAD4-mediated citrullination of nuclear GSK3β activates TGF-β signaling and induces epithelial-to-mesenchymal transition in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neutrophil extracellular traps - Wikipedia [en.wikipedia.org]
- 4. Protein Arginine Deiminases and Associated Citrullination: Physiological Functions and Diseases Associated with Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of GSK199 and this compound binding on protein arginine deiminase IV stability and flexibility: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK106: A- PAD4 Negative Control
For Research Use Only
Introduction
GSK106 is a crucial laboratory tool for researchers studying the role of Protein Arginine Deiminase 4 (PAD4). It serves as an inactive control for selective PAD4 inhibitors like GSK484 and GSK199.[1] The use of this compound in parallel with active PAD4 inhibitors allows for the confirmation of PAD4-specific effects in experimental models.[2] PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline, a post-translational modification known as citrullination.[2][3] This process is implicated in various physiological and pathological processes, including the formation of Neutrophil Extracellular Traps (NETs) in response to infection and inflammation.[2][3]
These application notes provide detailed protocols for the solubilization and preparation of this compound in Dimethyl Sulfoxide (DMSO) for use in a variety of research applications.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 437.97 g/mol | [1] |
| Formula | C₂₄H₂₈ClN₅O | [1] |
| Appearance | Solid | [1] |
| Color | Off-white to light yellow | [1] |
| CAS Number | 1652591-82-6 | [1] |
Solubility of this compound
| Solvent | Concentration | Remarks | Reference |
| DMSO | 100 mg/mL (228.33 mM) | Ultrasonic treatment may be needed. Use newly opened, hygroscopic DMSO for best results. | [1] |
Storage and Stability
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | |
| In Solvent (DMSO) | -80°C | 6 months | [1] |
| In Solvent (DMSO) | -20°C | 1 month | [1] |
Note: For optimal results, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 43.8 mg of this compound (Molecular Weight: 437.97 g/mol ).
-
Dissolving: Add the appropriate volume of DMSO to the this compound powder. For a 100 mM solution, if you weighed 43.8 mg of this compound, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Preparation of Working Solutions for In Vitro and In Vivo Studies
The following protocols describe the preparation of 1 mL working solutions from a 25 mg/mL this compound DMSO stock solution. Adjust volumes as needed for your specific experimental requirements.
Protocol 1: Suspended Solution for Oral and Intraperitoneal Injection
This protocol yields a 2.5 mg/mL suspended solution.
-
Start with a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly. The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Protocol 2: Clear Solution for In Vivo Use
This protocol yields a clear solution of at least 2.5 mg/mL.
-
Prepare a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline.
-
From a 25 mg/mL this compound DMSO stock solution, take 100 µL.
-
Add the 100 µL of the this compound stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Mix the solution until it is clear. The final concentrations will be 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
Protocol 3: Suspended Solution in Corn Oil for Oral and Intraperitoneal Injection
This protocol yields a 2.5 mg/mL suspended solution.
-
Begin with a 25 mg/mL stock solution of this compound in DMSO.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly to create a uniform suspension. The final concentrations will be 10% DMSO and 90% Corn Oil.[1]
Mandatory Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
PAD4 Signaling Pathway in NETosis
References
- 1. Regulation of histone modification and chromatin structure by the p53-PADI4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAD4 mediated histone hypercitrullination induces heterochromatin decondensation and chromatin unfolding to form neutrophil extracellular trap-like structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK106 as a Negative Control in Citrullination Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of GSK106 as a negative control compound in both biochemical and cell-based citrullination assays. This compound is a close structural analog of potent Protein Arginine Deiminase 4 (PAD4) inhibitors like GSK199 and GSK484, but it is considered inactive against the enzyme.[1][2] Its utility lies in demonstrating the specificity of active PAD4 inhibitors and confirming that the observed effects are due to PAD4 inhibition rather than off-target effects of the chemical scaffold.
Introduction to Citrullination and PAD4
Citrullination is a post-translational modification where a positively charged arginine residue is converted to a neutral citrulline.[3][4] This process is catalyzed by a family of calcium-dependent enzymes called Peptidyl Arginine Deiminases (PADs).[5] PAD4, in particular, has been implicated in the pathogenesis of various diseases, including rheumatoid arthritis, cancer, and inflammatory conditions, making it a significant target for drug development.[6] The enzymatic activity of PAD4 leads to the citrullination of various proteins, with histones being a key substrate. This can lead to chromatin decondensation and the formation of neutrophil extracellular traps (NETs), a process implicated in autoimmune and inflammatory responses.[2]
Role of this compound in Citrullination Assays
This compound serves as an essential negative control in experiments investigating PAD4 activity. Due to its structural similarity to active PAD4 inhibitors, it helps to validate that the observed inhibition of citrullination is a direct result of targeting PAD4 and not due to non-specific interactions of the compound class with the assay components or cellular systems. Computational studies have shown that while this compound can bind to the PAD4 pocket, it shifts away from the catalytic site, unlike active inhibitors such as GSK199.[1][7]
Quantitative Data Summary
The following table summarizes the biochemical potency of this compound in comparison to active PAD4 inhibitors.
| Compound | Assay Type | Target | IC50 | Reference |
| This compound | Biochemical | PAD4 | > 100 µM | [2] |
| GSK484 | Biochemical | PAD4 | 50 nM | [2] |
| GSK199 | Biochemical | PAD4 | 250 nM (at 0.2 mM Ca2+) | [8] |
Experimental Protocols
Two detailed protocols are provided below: a biochemical assay to measure PAD4 enzymatic activity and a cell-based assay to assess citrullination in a cellular context. This compound should be used alongside an active inhibitor and a vehicle control (e.g., DMSO) in these assays.
Protocol 1: In Vitro Biochemical PAD4 Functional Assay (Ammonia Release)
This assay measures the ammonia released during the conversion of a substrate, N-α-benzoyl-L-arginine ethyl ester (BAEE), to citrulline by PAD4.[8][9]
Materials:
-
Recombinant human PAD4 enzyme
-
This compound (and active inhibitor, e.g., GSK484)
-
DMSO (vehicle control)
-
Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, 0.6 mg/mL BSA, pH 8.0[8]
-
Substrate Solution: 3 mM N-α-benzoyl-L-arginine ethyl ester (BAEE) in 100 mM HEPES, 50 mM NaCl, 600 µM CaCl₂, 2 mM DTT, pH 8.0[8][9]
-
Ammonia detection reagent kit
-
384-well black plates
Procedure:
-
Prepare serial dilutions of this compound and the active PAD4 inhibitor in DMSO.
-
Add the compounds or DMSO vehicle to the wells of a 384-well plate. The final DMSO concentration should be kept constant across all wells (e.g., 0.8%).[8]
-
Dilute PAD4 to 30 nM in Assay Buffer and add to the wells containing the compounds.[8][9]
-
Pre-incubate the enzyme with the compounds for 30 minutes at room temperature.[8][9]
-
Initiate the reaction by adding the Substrate Solution to each well.
-
Incubate the reaction for 50 minutes at room temperature.[8]
-
Stop the reaction and measure the amount of ammonia produced according to the manufacturer's instructions for the ammonia detection kit.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 values. For this compound, no significant inhibition should be observed.
Protocol 2: Cell-Based Citrullination Assay in HEK293 Cells
This protocol describes the assessment of PAD4-mediated citrullination in a cellular environment using engineered HEK293 cells that stably express PAD4.[9]
Materials:
-
HEK293 cells stably expressing N-terminal FLAG-tagged PAD4
-
This compound (and active inhibitor, e.g., GSK484)
-
DMSO (vehicle control)
-
Cell Lysis Buffer: 50 mM Tris-Cl (pH 7.4), 1.5 mM MgCl₂, 5% glycerol, 150 mM NaCl, 25 mM NaF, 1 mM Na₃VO₄, 0.4% NP40, 1 mM DTT, supplemented with protease inhibitors.[9]
-
Calcium Chloride (CaCl₂) solution
-
SDS-PAGE gels and PVDF membranes
-
Primary antibodies: anti-FLAG and anti-modified citrulline
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Culture the HEK293-PAD4 cells to subconfluency.
-
Harvest the cells and prepare cell lysates using the Cell Lysis Buffer.
-
Pre-incubate the cell lysates with this compound (e.g., 100 µM), an active inhibitor, or DMSO vehicle for 20 minutes at 4°C.[9]
-
Initiate the citrullination reaction by adding CaCl₂ to a final concentration of 2 mM.[9]
-
Incubate the reaction for 30 minutes at 37°C.[9]
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-modified citrulline antibody to detect citrullinated proteins and an anti-FLAG antibody to detect total PAD4 as a loading control.
-
Visualize the protein bands using a chemiluminescence detection system. A significant reduction in the citrullination signal should be observed with the active inhibitor, but not with this compound, as compared to the vehicle control.
Visualizations
Signaling Pathway of PAD4-Mediated Citrullination and Inhibition
Caption: Mechanism of PAD4-mediated citrullination and its inhibition.
Experimental Workflow for a Cell-Based Citrullination Assay
Caption: Workflow for a cell-based citrullination assay.
References
- 1. Impact of GSK199 and this compound binding on protein arginine deiminase IV stability and flexibility: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK484 | Structural Genomics Consortium [thesgc.org]
- 3. Citrullination in health and disease: From physiological function to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Intrinsic Role of Citrullination in Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Application Note and Protocol: Visualizing the Inhibition of NETosis with a Selective PAD4 Inhibitor and the Inactive Control GSK106
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by activated neutrophils in a process termed NETosis. While NETosis is a crucial component of the innate immune response against pathogens, its dysregulation is implicated in the pathophysiology of various inflammatory and autoimmune diseases, thrombosis, and cancer. A key enzyme in the initiation of NETosis is Peptidyl Arginine Deiminase 4 (PAD4), which catalyzes the citrullination of histones, leading to chromatin decondensation—a critical step for NET formation.
This application note provides a detailed protocol for visualizing and quantifying the inhibition of NETosis in vitro using a selective PAD4 inhibitor, such as GSK484 or GSK199. Critically, it also describes the use of GSK106, a structurally related but inactive compound, as a negative control to ensure the observed effects are specifically due to PAD4 inhibition.
Principle of the Assay
This assay is based on the immunofluorescent detection of NETs released from isolated human neutrophils stimulated in vitro. Neutrophils are pre-treated with a selective PAD4 inhibitor (e.g., GSK484), the inactive control (this compound), or a vehicle control (DMSO), and then stimulated to undergo NETosis with an agonist like a calcium ionophore (e.g., ionomycin) or bacteria. The resulting NETs are visualized by staining for two key components: DNA (using a fluorescent dye like Hoechst 33342) and citrullinated histone H3 (H3Cit), a specific marker of PAD4 activity during NETosis. By quantifying the percentage of H3Cit-positive cells with decondensed, extracellular DNA, the inhibitory effect of the PAD4 inhibitor can be accurately measured.
Signaling Pathway of NETosis and PAD4 Inhibition
The formation of NETs is a complex process involving multiple signaling pathways. A central pathway involves the activation of neutrophils by various stimuli, leading to an influx of calcium. This increase in intracellular calcium activates PAD4, which translocates to the nucleus. In the nucleus, PAD4 citrullinates histones, neutralizing their positive charge and weakening their interaction with DNA.[1][2][3] This, along with the action of enzymes like neutrophil elastase (NE), leads to chromatin decondensation, breakdown of the nuclear envelope, and eventual expulsion of the chromatin web to form a NET.[1][4] Selective PAD4 inhibitors, such as GSK484 and GSK199, specifically block the enzymatic activity of PAD4, thereby preventing histone citrullination and subsequent NET formation.[5][6]
Materials and Reagents
Reagents for Neutrophil Isolation:
-
Whole blood from healthy human donors (anticoagulated with EDTA or heparin)
-
Density gradient medium (e.g., Ficoll-Paque PLUS)
-
Dextran solution (e.g., 3% Dextran T500 in 0.9% NaCl)
-
Red Blood Cell (RBC) Lysis Buffer
-
Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺
-
HBSS with Ca²⁺/Mg²⁺
-
Fetal Bovine Serum (FBS) or autologous serum
Reagents for NETosis Assay:
-
Selective PAD4 inhibitor (e.g., GSK484)
-
Inactive control (this compound)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
NETosis-inducing stimulus (e.g., Ionomycin, Staphylococcus aureus)
-
Culture medium (e.g., RPMI 1640)
-
Poly-L-lysine coated glass coverslips or 96-well imaging plates
-
Paraformaldehyde (PFA), 4% in PBS for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Rabbit anti-citrullinated Histone H3 (anti-H3Cit)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DNA stain: Hoechst 33342 or DAPI
-
Mounting medium
Equipment:
-
Laminar flow hood
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO₂)
-
Fluorescence microscope with appropriate filters
Experimental Protocol
The following workflow outlines the key steps of the NETosis visualization assay.
5.1. Neutrophil Isolation
-
Isolate neutrophils from fresh human whole blood using a standard method like density gradient centrifugation with Dextran sedimentation.[7][8][9] The goal is to obtain a pure population of neutrophils (>95% purity and viability).
-
Briefly, layer anticoagulated blood over a density gradient medium and centrifuge.
-
Collect the neutrophil/RBC layer and use Dextran sedimentation to separate neutrophils from the majority of RBCs.
-
Lyse remaining RBCs using a hypotonic lysis buffer.
-
Wash the neutrophil pellet and resuspend in RPMI 1640 medium.
-
Count the cells and adjust the concentration to 2 x 10⁶ cells/mL.
5.2. Cell Seeding and Treatment
-
Place sterile poly-L-lysine coated coverslips into a 24-well plate or use a 96-well imaging plate.
-
Seed 2.5 x 10⁴ neutrophils per well and allow them to adhere for 30-60 minutes at 37°C, 5% CO₂.[5]
-
Prepare stock solutions of the selective PAD4 inhibitor (e.g., GSK484) and the inactive control (this compound) in DMSO.
-
Pre-treat the adhered neutrophils by adding the compounds to the wells at the desired final concentration (e.g., 1-10 µM).[5] Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate for 30 minutes at 37°C, 5% CO₂.[5]
5.3. NETosis Induction
-
Stimulate the neutrophils to undergo NETosis by adding a pre-determined concentration of an agonist. For example:
-
Ionomycin: 4 µM
-
S. aureus: Multiplicity of Infection (MOI) of 5.[5]
-
-
Include an unstimulated control (vehicle only, no agonist).
-
Incubate the plate for 3-4 hours at 37°C, 5% CO₂.
5.4. Immunofluorescence Staining
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody: Incubate the cells with rabbit anti-H3Cit antibody (diluted in blocking buffer) overnight at 4°C.[5]
-
Secondary Antibody: Wash three times with PBS. Incubate with Alexa Fluor 488-conjugated goat anti-rabbit IgG and Hoechst 33342 (for DNA) for 1 hour at room temperature in the dark.[5]
-
Mounting: Wash three times with PBS. If using coverslips, mount them onto glass slides using a mounting medium.
5.5. Visualization and Quantification
-
Image the stained cells using a fluorescence microscope. Capture images for the DNA channel (blue) and the H3Cit channel (green).
-
NETs are identified as structures where the H3Cit signal (green) co-localizes with decondensed, extracellular DNA (blue) that has lost its distinct nuclear shape and spread out into a web-like form.[5]
-
Quantify NETosis by counting the number of NET-forming cells and the total number of cells (determined by Hoechst-stained nuclei) in several random fields of view for each condition.
-
Calculate the percentage of NET-forming cells: (Number of NETs / Total number of cells) x 100.
Data Presentation and Expected Results
The use of a selective PAD4 inhibitor is expected to significantly reduce the percentage of NET-forming cells compared to the vehicle control when stimulated with a NETosis agonist. The inactive control, this compound, should not show a significant inhibitory effect, confirming that the observed inhibition is due to the specific action on PAD4.
| Treatment Group | Stimulus (Ionomycin) | % NET-forming cells (Mean ± SEM) | P-value vs. Stimulated Vehicle |
| Unstimulated | - | 2.5 ± 0.8 | < 0.001 |
| Vehicle (0.1% DMSO) | + | 45.2 ± 3.5 | - |
| This compound (10 µM) | + | 42.8 ± 4.1 | > 0.05 (ns) |
| PAD4 Inhibitor (10 µM) | + | 8.1 ± 1.9 | < 0.001 |
Table 1: Representative quantitative data from a NETosis visualization assay. Data are hypothetical and for illustrative purposes. Statistical significance is determined by an appropriate test (e.g., ANOVA with post-hoc tests).
Troubleshooting
-
Low Neutrophil Viability: Ensure rapid processing of blood and handle cells gently. Use neutrophils within a few hours of isolation.
-
Weak NETosis Induction: Optimize the concentration of the stimulus and the incubation time. Ensure the chosen stimulus is appropriate for inducing PAD4-dependent NETosis.
-
High Background Staining: Ensure adequate washing steps and proper blocking. Titrate primary and secondary antibody concentrations.
-
No Inhibitory Effect: Confirm the activity and concentration of the PAD4 inhibitor. Ensure the pre-incubation time is sufficient.
Conclusion
This protocol provides a robust framework for visualizing and quantifying the effect of selective PAD4 inhibitors on NETosis. The inclusion of the inactive control this compound is essential for validating the specificity of the inhibitor and ensuring reliable, interpretable data. This assay is a valuable tool for researchers investigating the role of PAD4 in various diseases and for the development of novel anti-NETotic therapies.
References
- 1. Peptidylarginine deiminase 4: a nuclear button triggering neutrophil extracellular traps in inflammatory diseases and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Activation of PAD4 in NET formation [frontiersin.org]
- 5. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]
- 7. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinmedjournals.org [clinmedjournals.org]
- 9. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dose-Response Experiments of GSK3 Inhibitors for Baseline Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including metabolism, neuronal development, and apoptosis.[1] Dysregulation of GSK3 signaling has been implicated in various diseases such as Alzheimer's, bipolar disorder, and cancer. This document provides a detailed protocol for conducting dose-response experiments with GSK3 inhibitors to establish a baseline understanding of their potency and cellular effects. The following protocols are designed to be a starting point and may require optimization based on the specific GSK3 inhibitor, cell line, and experimental goals.
Signaling Pathway
GSK3 is a key downstream component of multiple signaling pathways, including the PI3K/Akt pathway. In this pathway, activation of receptor tyrosine kinases (RTKs) by growth factors leads to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates GSK3 on a serine residue (Ser9 for GSK3β and Ser21 for GSK3α), leading to its inhibition. This inhibition relieves the suppressive effect of GSK3 on its downstream targets, such as β-catenin and transcription factors like CREB.
Caption: GSK3 Signaling Pathway and Point of Inhibition.
Experimental Protocols
Cell Culture and Seeding
-
Cell Line Selection: Choose a cell line relevant to your research question. For neurodegenerative disease research, neuronal cell lines like SH-SY5Y or primary neurons are suitable. For cancer research, cell lines with known dysregulation in the PI3K/Akt/GSK3 pathway (e.g., MCF-7, PC-3) are appropriate.
-
Cell Culture: Culture the selected cell line in the recommended media supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: For dose-response experiments, seed the cells in 96-well plates at a density that allows for logarithmic growth during the experiment. The optimal seeding density should be determined empirically for each cell line.
Dose-Response Experiment Workflow
The following diagram outlines the general workflow for a dose-response experiment.
Caption: General workflow for a dose-response experiment.
Preparation of GSK3 Inhibitor Stock and Working Solutions
-
Stock Solution: Prepare a high-concentration stock solution of the GSK3 inhibitor (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Serial Dilutions: On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution in cell culture media. It is recommended to perform a wide range of concentrations in the initial experiment to determine the approximate IC50 value. A common starting range is from 100 µM down to 1 nM.
Cell Viability Assay (MTT Assay)
-
Treatment: After 24 hours of cell adherence, remove the old media and add fresh media containing the different concentrations of the GSK3 inhibitor. Include a vehicle control (media with the same concentration of DMSO used for the highest inhibitor concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Data Presentation
The quantitative data from the dose-response experiments should be summarized in a clear and structured table for easy comparison.
Table 1: Example Dose-Response Data for a GSK3 Inhibitor
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 100 | 5.2 ± 1.1 | 2.1 ± 0.8 | 1.5 ± 0.5 |
| 30 | 15.8 ± 2.5 | 8.9 ± 1.9 | 6.3 ± 1.2 |
| 10 | 45.3 ± 4.1 | 25.6 ± 3.2 | 18.7 ± 2.8 |
| 3 | 78.9 ± 5.6 | 55.4 ± 4.8 | 42.1 ± 3.9 |
| 1 | 95.1 ± 3.8 | 82.3 ± 4.1 | 70.5 ± 5.1 |
| 0.3 | 98.2 ± 2.9 | 94.7 ± 3.5 | 88.9 ± 4.3 |
| 0.1 | 99.5 ± 2.1 | 97.8 ± 2.6 | 95.4 ± 3.1 |
| 0 (Vehicle) | 100 ± 2.3 | 100 ± 3.1 | 100 ± 2.9 |
| IC50 (µM) | ~8.5 | ~4.2 | ~2.1 |
Western Blotting for Target Engagement
To confirm that the GSK3 inhibitor is engaging its target, a western blot analysis of phosphorylated GSK3β (Ser9) and a downstream target like β-catenin can be performed.
Protocol
-
Cell Lysis: Treat cells with the GSK3 inhibitor at various concentrations for a shorter time point (e.g., 1-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against p-GSK3β (Ser9), total GSK3β, β-catenin, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
Expected Results
A potent GSK3 inhibitor is expected to decrease the phosphorylation of GSK3β at Ser9 (as it directly inhibits the kinase activity, not the upstream inhibitory phosphorylation) and lead to an accumulation of β-catenin.
Conclusion
These application notes provide a comprehensive framework for conducting initial dose-response experiments for a GSK3 inhibitor. The provided protocols for cell viability and target engagement will help researchers establish a baseline for the compound's potency and mechanism of action. It is crucial to adapt and optimize these protocols based on the specific experimental context.
References
Application Notes and Protocols for GSK106 Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper handling, storage, and use of GSK106 powder, a widely used inactive control for selective PAD4 inhibitors like GSK484 and GSK199.
Product Information
| Property | Value | Reference |
| Chemical Name | N-(1-(3-aminopiperidin-1-yl)-1-oxo-1H-benzo[d]imidazol-6-yl)-1-ethyl-1H-indole-2-carboxamide hydrochloride | [1] |
| Molecular Formula | C24H27N5O・HCl | [1] |
| Molecular Weight | 437.97 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [2] |
| Purity | >98% | [2] |
| CAS Number | 1652591-82-6 | [2] |
Handling and Storage
Proper handling and storage of this compound powder are crucial to maintain its integrity and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound powder, it is essential to use appropriate personal protective equipment to prevent inhalation, ingestion, and skin contact.
-
Eye Protection: Wear chemical safety goggles or glasses.[3]
-
Hand Protection: Wear nitrile or other suitable chemical-resistant gloves.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.[4]
-
Body Protection: Wear a lab coat to protect from skin exposure.
Powder Handling
-
Handle this compound powder in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.[4]
-
Avoid creating dust. Use appropriate tools for weighing and transferring the powder.
-
In case of a spill, avoid breathing the dust. Carefully sweep up the spilled material and place it in a sealed container for disposal.[4]
Storage Conditions
Proper storage is critical for maintaining the stability of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 1 year | Store in a tightly sealed container, away from moisture.[2] |
| Stock Solution (-80°C) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| Stock Solution (-20°C) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Solubility and Solution Preparation
This compound exhibits solubility in various organic solvents. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (≥ 228.33 mM) | [2] |
| DMF | ~30 mg/mL | [1] |
| Ethanol | ~30 mg/mL | [1] |
| PBS (pH 7.2) | ~10 mg/mL | [1] |
Note: For DMSO, it is recommended to use a newly opened container as it is hygroscopic and the water content can affect solubility.[2] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Equilibrate the this compound powder vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.38 mg of this compound.
-
Add the appropriate volume of fresh, anhydrous DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Experimental Protocols
This compound is primarily used as a negative control in experiments involving PAD4 inhibitors. Its inactivity against PAD4 makes it an ideal tool to ensure that the observed effects of active compounds are due to PAD4 inhibition and not off-target effects.
Role in PAD4 Signaling
Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, most notably histones.[5] This process, known as citrullination or deimination, plays a crucial role in chromatin decondensation. In neutrophils, PAD4-mediated histone citrullination is a key step in the formation of Neutrophil Extracellular Traps (NETs), which are web-like structures of DNA, histones, and granular proteins released to trap and kill pathogens.[5] this compound, unlike its active counterparts GSK484 and GSK199, does not inhibit PAD4 and therefore does not prevent histone citrullination or NET formation.[1]
Caption: PAD4 signaling pathway in neutrophil extracellular trap (NET) formation.
In Vitro Neutrophil Extracellular Trap (NET) Formation Assay
This protocol describes a common in vitro assay to assess the effect of compounds on NET formation, where this compound is used as a negative control.
Materials:
-
Isolated human or mouse neutrophils
-
RPMI 1640 medium
-
Phorbol 12-myristate 13-acetate (PMA) or other NET-inducing agent
-
This compound, GSK484 (or other active PAD4 inhibitor)
-
DNA-binding fluorescent dye (e.g., SYTOX Green or PicoGreen)
-
Fluorescence plate reader
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human or mouse blood using standard methods such as density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated neutrophils in RPMI 1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the active PAD4 inhibitor (e.g., GSK484) in RPMI 1640.
-
Add the compounds to the designated wells. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the plate at 37°C for 30 minutes.
-
-
NET Induction:
-
Prepare a solution of PMA in RPMI 1640 (e.g., 100 nM final concentration).
-
Add the PMA solution to all wells except the unstimulated control.
-
-
NET Quantification:
-
Add a cell-impermeable DNA-binding dye (e.g., SYTOX Green to a final concentration of 5 µM) to all wells. This dye will only fluoresce upon binding to extracellular DNA released during NETosis.
-
Incubate the plate at 37°C in a fluorescence plate reader.
-
Measure the fluorescence intensity every 15-30 minutes for 2-4 hours.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity over time for each condition.
-
Compare the fluorescence levels in the wells treated with the active inhibitor and this compound to the vehicle control. A significant reduction in fluorescence with the active inhibitor and no significant change with this compound would be the expected outcome.
-
Caption: A typical workflow for an in vitro NET formation assay.
Quantitative Data
This compound is characterized by its lack of inhibitory activity against PAD4. This is reflected in its high IC50 value.
| Compound | Target | IC50 Value | Assay Conditions | Reference |
| This compound | PAD4 | > 100 µM | Biochemical Assay | [1] |
| GSK484 | PAD4 | ~50 nM | Biochemical Assay (Ca2+ free) | [6] |
| GSK199 | PAD4 | ~210 nM | Biochemical Assay (Ca2+ free) | [7] |
Note: The IC50 is the half-maximal inhibitory concentration. A higher IC50 value indicates lower potency. The IC50 values for active PAD4 inhibitors can vary depending on the assay conditions, particularly the calcium concentration.[6]
Waste Disposal
Dispose of this compound powder and solutions in accordance with local, state, and federal regulations for chemical waste. Avoid releasing it into the environment.[4]
Safety Information
-
Hazard Statements: Based on general safety data for similar chemical powders, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[4]
-
Precautionary Statements: Avoid breathing dust. Wash hands thoroughly after handling. Use only in a well-ventilated area.[4]
-
First Aid:
-
In case of inhalation: Move the person to fresh air.
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
Disclaimer: This information is intended for research use only and is not for human or veterinary use. It is the responsibility of the user to conduct a thorough risk assessment before using this product. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date safety information.
References
- 1. Dysregulation of PAD4-mediated citrullination of nuclear GSK3β activates TGF-β signaling and induces epithelial-to-mesenchymal transition in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil extracellular traps - Wikipedia [en.wikipedia.org]
- 3. Targeted delivery of protein arginine deiminase-4 inhibitors to limit arterial intimal NETosis and preserve endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK106 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK106 is a chemical compound utilized in research primarily as an inactive control for the selective Protein Arginine Deiminase 4 (PAD4) inhibitors, GSK484 and GSK199. In experimental settings, this compound is crucial for establishing that the observed biological effects of its active counterparts are specifically due to the inhibition of PAD4 and not a result of off-target interactions of the chemical scaffold. PAD4 is an enzyme that catalyzes the conversion of arginine residues in proteins to citrulline. This post-translational modification, known as citrullination or deimination, is implicated in various physiological and pathological processes, including gene regulation and the formation of Neutrophil Extracellular Traps (NETs) in response to inflammatory stimuli. This compound itself does not inhibit PAD4, with IC50 values greater than 100 µM, nor does it prevent the citrullination of PAD4 target proteins.
Safety and Handling Guidelines
While a Safety Data Sheet (SDS) for this compound hydrochloride from one supplier indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to handle all laboratory chemicals with a high degree of caution.[1] A structurally related compound, GSK199, is classified as harmful if swallowed and very toxic to aquatic life.[2] Therefore, adherence to standard laboratory safety protocols is essential.
2.1 Personal Protective Equipment (PPE)
-
Eye Protection: Always wear safety glasses with side shields or goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Body Protection: A standard laboratory coat should be worn.
2.2 Handling
-
Avoid inhalation of dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
2.3 Storage
-
Store this compound as a crystalline solid at -20°C for long-term stability (≥4 years).
-
Stock solutions in organic solvents should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in tightly sealed containers, protected from moisture.[3]
-
Aqueous solutions are not recommended for storage for more than one day.
2.4 First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: While generally not irritating, wash the affected area with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[1][2]
2.5 Disposal
-
Dispose of waste in accordance with local, regional, and national regulations. Avoid release into the environment.[2]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1652591-82-6 |
| Molecular Formula | C₂₄H₂₇N₅O • HCl |
| Molecular Weight | 438.0 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| UV/Vis (λmax) | 206, 320 nm |
Solubility and Preparation of Stock Solutions
| Solvent | Solubility |
| DMSO | ~30 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Ethanol | ~30 mg/mL |
| PBS (pH 7.2) | ~10 mg/mL |
Protocol for Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Weigh out the desired amount of this compound hydrochloride powder.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight = 438.0 g/mol ).
-
In a chemical fume hood, add the DMSO to the vial containing the this compound powder.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Experimental Protocols
This compound is primarily used as a negative control in cell-based or biochemical assays involving PAD4 inhibitors. A key application is in the study of NET formation.
5.1 Protocol: Mouse Neutrophil Extracellular Trap (NET) Formation Assay
This protocol is adapted from studies demonstrating the specific effect of PAD4 inhibitors on NETosis.
5.1.1 Materials
-
This compound (hydrochloride)
-
GSK484 or GSK199 (as positive PAD4 inhibitor controls)
-
Ionomycin (or other NET-inducing stimulus, e.g., PMA)
-
Isolated mouse peripheral blood neutrophils
-
RPMI medium with 10 mM HEPES
-
Non-coated glass-bottom wells
-
2% Paraformaldehyde (PFA) for fixation
-
Primary antibody: Anti-citrullinated Histone H3
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG
-
DNA counterstain: Hoechst 33342
-
Fluorescence microscope
5.1.2 Experimental Workflow
5.1.3 Detailed Method
-
Isolate peripheral blood neutrophils from mice using density centrifugation followed by hypotonic lysis.
-
Resuspend neutrophils in RPMI with 10 mM HEPES.
-
Seed the cells onto non-coated glass-bottom wells and allow them to adhere for 15 minutes at 37°C.
-
Pre-treat the adhered neutrophils with either this compound (e.g., 10 µM), a PAD4 inhibitor (e.g., GSK484 at 10 µM), or a vehicle control (e.g., DMSO) for 20 minutes.
-
Stimulate the cells with a NET-inducing agent, such as 4 µM ionomycin.
-
Incubate for 2 hours at 37°C to allow for NET formation.
-
Fix the cells by adding 2% PFA and incubating overnight at 4°C.
-
Perform immunofluorescence staining for citrullinated histone H3 (a marker of NETosis) and counterstain with a DNA dye like Hoechst 33342.
-
Visualize the cells using a fluorescence microscope. NETs are identified by the presence of decondensed, extracellular DNA co-localized with citrullinated histone H3 staining.
-
Quantify the percentage of NET-forming cells in multiple fields of view for each condition.
Data Presentation and Expected Results
The primary outcome of using this compound is to demonstrate its lack of effect on PAD4-mediated processes, in contrast to active inhibitors.
Table 1: Biochemical Potency of GSK Compounds on PAD4
| Compound | Assay Type | IC₅₀ (nM) |
| GSK484 | FP binding (0.2 mM Ca²⁺) | 80 |
| GSK199 | FP binding (0.2 mM Ca²⁺) | 250 |
| This compound | FP binding (0.2 mM Ca²⁺) | >100,000 |
Data adapted from Lewis, H.D., et al. (2015). Nat. Chem. Biol.
Table 2: Effect of GSK Compounds on NET Formation in Mouse Neutrophils
| Treatment | % H3Cit Positive Cells | % NET-forming Cells |
| Unstimulated | Low | Low |
| Ionomycin + Vehicle | High | High |
| Ionomycin + GSK484 (10 µM) | Significantly Reduced | Significantly Reduced |
| Ionomycin + this compound (10 µM) | No significant reduction | No significant reduction |
Expected results based on published data.
Signaling Pathway
PAD4 plays a critical role in the process of NETosis. Upon stimulation of neutrophils by various pathogens or inflammatory mediators, intracellular signaling cascades are activated, leading to the activation of PAD4.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected Results with GSK106 Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK106 as a negative control in their experiments. This compound is designed as an inactive control for the potent and selective Protein Arginine Deiminase 4 (PAD4) inhibitors, GSK484 and GSK199.[1][2] Understanding its proper use and potential pitfalls is crucial for generating reliable and interpretable data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a biological effect with this compound, which is supposed to be an inactive control. What could be the reason?
A1: This is an important observation that requires systematic troubleshooting. While this compound is designed to be inactive against PAD4, an unexpected effect could arise from several factors:
-
Compound Purity and Integrity:
-
Troubleshooting: Verify the purity of your this compound lot using analytical methods like HPLC-MS. Ensure the compound has not degraded due to improper storage. This compound should be stored at -20°C for short-term use (up to 1 month) and -80°C for long-term storage (up to 6 months).[3]
-
-
High Concentration Leading to Off-Target Effects:
-
Troubleshooting: While GSK484 and GSK199 have shown high selectivity with negligible off-target activity against a panel of 50 unrelated proteins, using this compound at excessively high concentrations could potentially lead to non-specific interactions.[1][3] Review your experimental design and ensure you are using this compound at a concentration equivalent to or reasonably higher than the active comparators (GSK484/GSK199) without reaching cytotoxic levels.
-
-
Contamination of Stock Solutions:
-
Troubleshooting: Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO).[3] Ensure that the solvent itself does not induce any biological effects in your assay. Run a vehicle-only control to rule out solvent effects.
-
-
"Inactive" Does Not Always Mean "Biologically Inert":
-
Troubleshooting: Although designed as an inactive control for PAD4, it is theoretically possible for any chemical compound to have effects in a biological system that are independent of the intended target.[4][5][6][7] These are sometimes referred to as "nuisance" effects in cellular assays.[8] Consider if the observed effect could be due to an interaction with another cellular component. A computational study has shown that while this compound does not remain in the PAD4 catalytic pocket, it can still interact with the protein.[9][10]
-
Q2: My active PAD4 inhibitor (GSK484/GSK199) is not showing the expected effect, while the this compound control is also inactive. What should I check?
A2: This scenario suggests a potential issue with the experimental setup or the activity of the PAD4 enzyme itself.
-
Cellular Activity of PAD4:
-
Troubleshooting: Confirm that PAD4 is expressed and active in your experimental system. You can do this by measuring the levels of citrullinated proteins (e.g., citrullinated histone H3) at baseline and after stimulation.
-
-
Assay Conditions:
-
Inhibitor Potency and Concentration:
-
Troubleshooting: Verify the concentration and integrity of your GSK484/GSK199 stock solutions. Perform a dose-response experiment to confirm the IC50 of your active compound in your specific assay.
-
Q3: How was this compound designed to be an inactive control?
A3: The inactivity of this compound is based on a specific structural modification compared to its active counterparts, GSK484 and GSK199. A critical interaction for the binding of the active inhibitors to the PAD4 active site involves a primary amine. In this compound, this amine is methylated, which prevents the formation of this key interaction.[1] Computational molecular dynamics simulations have further shown that while GSK199 remains stably bound in the PAD4 catalytic pocket, this compound is displaced, allowing the substrate to access the active site.[9][10]
Data Presentation
| Compound | Target | Biochemical IC50 (no Ca2+) | Cellular Activity | Reference |
| GSK484 | PAD4 | 50 nM | Inhibits citrullination and NET formation | [1][2] |
| GSK199 | PAD4 | 200 nM | Inhibits citrullination and NET formation | [1][12] |
| This compound | PAD4 | > 100 µM | Inactive control | [2] |
Experimental Protocols
Protocol 1: Assessment of PAD4 Inhibition in a Cellular Assay (e.g., in Neutrophils)
-
Cell Preparation: Isolate primary neutrophils from fresh blood or use a suitable cell line (e.g., HL-60 differentiated neutrophils).
-
Compound Preparation: Prepare stock solutions of GSK484, GSK199, and this compound in DMSO. Make serial dilutions to the desired final concentrations in your cell culture medium. Include a DMSO-only vehicle control.
-
Pre-treatment: Incubate the cells with the compounds (GSK484, GSK199, this compound, or vehicle) for 1-2 hours.
-
Stimulation: Induce PAD4 activity and NETosis by stimulating the cells with a calcium ionophore (e.g., ionomycin) or a relevant physiological stimulus (e.g., PMA or bacteria).[1]
-
Endpoint Analysis:
-
Western Blotting: Lyse the cells and perform a western blot to detect citrullinated histone H3 (H3Cit). A successful experiment will show a reduction in H3Cit levels in GSK484/GSK199-treated cells but not in this compound or vehicle-treated cells.
-
Immunofluorescence: Fix and stain the cells to visualize NETs (e.g., using a DNA dye like DAPI and antibodies against citrullinated histones or neutrophil elastase). Quantify NET formation. GSK484/GSK199 should reduce NET formation, while this compound should have no effect.[1]
-
Protocol 2: Troubleshooting Unexpected Activity of this compound
-
Verify Compound Identity and Purity:
-
Obtain a certificate of analysis for your batch of this compound.
-
If possible, confirm the identity and purity using techniques like LC-MS and NMR.
-
-
Dose-Response and Cytotoxicity Assessment:
-
Perform a dose-response curve with this compound in your assay, starting from a low concentration and going up to a high concentration.
-
In parallel, perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic to your cells. Any observed biological effect should occur at non-toxic concentrations.
-
-
Control for Non-Specific Effects:
-
Include an additional, structurally unrelated negative control compound if available.
-
Test this compound in an orthogonal assay to see if the unexpected effect is specific to your primary assay.
-
Mandatory Visualization
References
- 1. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK484 | Structural Genomics Consortium [thesgc.org]
- 3. bionews.com [bionews.com]
- 4. "Inactive" ingredients in drugs could have toxic side effects [massivesci.com]
- 5. The activities of drug inactive ingredients on biological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 'Inactive' Ingredients May Not Be, Study Finds | Lab Manager [labmanager.com]
- 7. “Inactive” ingredients may not be, study finds | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 8. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of GSK199 and this compound binding on protein arginine deiminase IV stability and flexibility: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. login.medscape.com [login.medscape.com]
Technical Support Center: Investigating Potential Off-Target Effects of Kinase Inhibitors at High Concentrations
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential off-target effects of kinase inhibitors, exemplified by a hypothetical compound, GSK-X, when used at high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why do we observe more off-target effects with kinase inhibitors at higher concentrations?
A1: Most kinase inhibitors are designed to bind to the ATP-binding pocket of the target kinase. Due to the high degree of conservation in this pocket across the human kinome, inhibitors can bind to and inhibit other kinases, known as off-targets. At lower concentrations, a selective inhibitor will primarily bind to its intended high-affinity target. However, as the concentration increases, the inhibitor is more likely to engage with lower-affinity, off-target kinases, leading to a broader range of biological effects not attributable to the primary target.
Q2: What are the common experimental signs of off-target effects?
A2: Researchers might suspect off-target effects when they observe:
-
A discrepancy between the cellular phenotype and the known function of the primary target kinase.
-
Unexpected or contradictory results when using different inhibitors for the same target.
-
Cellular toxicity or other phenotypic changes at concentrations significantly higher than the inhibitor's IC50 for the primary target.
-
Activation or inhibition of signaling pathways that are not known to be regulated by the primary target.
Q3: How can I determine if my experimental results are due to off-target effects of GSK-X?
A3: To investigate potential off-target effects, a systematic approach is recommended. This includes performing dose-response experiments, using a structurally unrelated inhibitor for the same target as a control, and conducting a broad kinase selectivity profile. Techniques like the Cellular Thermal Shift Assay (CETSA) can also be employed to confirm target engagement in a cellular context.[1][2][3][4]
Q4: What is a kinase selectivity profile and why is it important?
A4: A kinase selectivity profile is a broad screen of a compound against a large panel of kinases to determine its inhibitory activity against each.[5][6][7][8] This is crucial for understanding a compound's specificity and potential off-targets.[5][6][7] The data generated helps in interpreting experimental results by providing a list of other kinases that might be affected by the inhibitor, especially at higher concentrations.[6]
Troubleshooting Guide
Issue: My cells are showing a phenotype that is not consistent with the known function of the primary target of GSK-X.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Verify On-Target Engagement | Confirm that GSK-X is engaging with its intended target in your cellular model at the concentrations used. | Perform a Cellular Thermal Shift Assay (CETSA) to measure target engagement. A thermal shift indicates binding of GSK-X to the target protein.[1][2][3][4] |
| 2. Perform a Dose-Response Curve | Determine if the unexpected phenotype is concentration-dependent. Off-target effects are often more pronounced at higher concentrations.[9][10] | Treat cells with a range of GSK-X concentrations, from well below to well above the IC50 for the primary target. Correlate the phenotype with the concentration. |
| 3. Use a Control Compound | A structurally different inhibitor for the same target should reproduce the on-target phenotype but not the off-target effects. | Treat cells with another selective inhibitor for the same primary target. If the original phenotype is not reproduced, it is likely an off-target effect of GSK-X. |
| 4. Conduct Kinase Profiling | Identify potential off-target kinases that might be responsible for the observed phenotype. | Submit GSK-X for a broad biochemical kinase profiling assay (e.g., using the ADP-Glo™ platform) at the high concentration used in your experiments.[8][11] |
| 5. Rescue Experiment | If a specific off-target is identified, you can try to rescue the phenotype by manipulating the off-target kinase. | Use siRNA or a specific inhibitor for the suspected off-target kinase in combination with GSK-X to see if the unexpected phenotype is reversed. |
Quantitative Data Summary
The following table provides an example of a kinase selectivity profile for our hypothetical inhibitor, GSK-X, at two different concentrations. This illustrates how selectivity can decrease at higher concentrations.
| Target Kinase | Primary Target / Off-Target | IC50 (nM) | % Inhibition at 1 µM | % Inhibition at 10 µM |
| Kinase A | Primary Target | 15 | 98% | 99% |
| Kinase B | Off-Target | 850 | 55% | 92% |
| Kinase C | Off-Target | 1,500 | 30% | 85% |
| Kinase D | Off-Target | >10,000 | 5% | 45% |
| Kinase E | Off-Target | >10,000 | 2% | 30% |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Biochemical Kinase Profiling using ADP-Glo™
This protocol outlines a general procedure for assessing the selectivity of GSK-X against a panel of kinases.
Objective: To determine the inhibitory activity of GSK-X against a broad range of kinases in a biochemical assay.
Materials:
-
GSK-X compound
-
Recombinant kinases
-
Substrates for each kinase
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a 10-point concentration-response curve for GSK-X in assay buffer containing 1% DMSO.
-
In a 384-well plate, pre-incubate the different concentrations of GSK-X with each recombinant kinase for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and ATP at their respective Km concentrations.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 30-40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent and incubate for another 30 minutes.
-
Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the percent inhibition for each concentration of GSK-X and determine the IC50 values for each kinase.
Cellular Thermal Shift Assay (CETSA)
This protocol describes how to confirm the engagement of GSK-X with its target in a cellular environment.[1][2][3][4]
Objective: To verify that GSK-X binds to its intended target protein in intact cells, leading to its thermal stabilization.
Materials:
-
Cell line of interest
-
GSK-X compound
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with either vehicle control or GSK-X at the desired concentration for 1 hour.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce thermal denaturation of proteins, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated protein aggregates by centrifugation.
-
Transfer the supernatant to a new tube and quantify the protein concentration.
-
Analyze the amount of soluble target protein at each temperature by Western blotting using a specific antibody.
-
A positive result is indicated by a shift in the melting curve, where the target protein remains soluble at higher temperatures in the presence of GSK-X compared to the vehicle control.[1][2]
Visualizations
Caption: On-target vs. off-target signaling pathways of GSK-X.
Caption: Experimental workflow for troubleshooting off-target effects.
Caption: Logical relationships in troubleshooting unexpected results.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 2. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 11. domainex.co.uk [domainex.co.uk]
GSK106 stability in aqueous solutions for long-term experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of GSK106 in aqueous solutions for long-term experiments. Due to the limited availability of specific long-term stability data in the public domain, this guide offers protocols and troubleshooting advice to enable researchers to assess stability under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
This compound is a chemical compound that serves as an inactive control for selective PAD4 inhibitors like GSK484 and GSK199.[1] In research, it is used to ensure that any observed effects of the active PAD4 inhibitors are due to the inhibition of PAD4 and not due to off-target effects of the chemical scaffold. It does not inhibit PAD4 or prevent the citrullination of PAD4 target proteins.[2][3]
Q2: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, this compound stock solutions should be stored under the following conditions:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
It is recommended to store solutions in sealed containers, away from moisture.[1][4] To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.
Q3: What is the solubility of this compound in aqueous and organic solvents?
This compound exhibits solubility in various solvents. The known solubilities are summarized in the table below.
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (228.33 mM) | Ultrasonic treatment may be needed. Use of hygroscopic DMSO can impact solubility.[4] |
| PBS (pH 7.2) | 10 mg/mL | |
| DMF | 30 mg/mL | |
| Ethanol | 30 mg/mL |
Q4: Is there any available data on the long-term stability of this compound in aqueous solutions?
Currently, there is a lack of specific, publicly available data on the long-term stability of this compound in various aqueous solutions. The stability can be influenced by factors such as the specific buffer system, pH, temperature, and exposure to light. Therefore, it is highly recommended to perform a stability assessment under the conditions of your specific long-term experiment.
Troubleshooting Guide
This guide addresses potential issues that may arise when working with this compound in aqueous solutions for long-term experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer | - Exceeding the solubility limit.- Change in pH or temperature affecting solubility. | - Ensure the final concentration is below the known solubility limit in the specific buffer.- Prepare a fresh stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer.- Gentle warming or sonication may aid dissolution, but be cautious as this could also accelerate degradation. |
| Loss of this compound activity (as a control) | - Degradation of the compound over time in the experimental conditions. | - Perform a stability study to determine the degradation rate of this compound under your specific experimental conditions (see Experimental Protocol below).- Prepare fresh working solutions from a frozen stock for each experiment or at regular intervals during a long-term experiment. |
| Inconsistent experimental results | - Variability in the preparation of this compound solutions.- Degradation of the compound in the aqueous solution. | - Standardize the protocol for preparing this compound working solutions.- Use freshly prepared solutions or solutions with known stability for critical experiments.- Aliquot stock solutions to minimize freeze-thaw cycles. |
| Unexpected peaks in analytical assays (e.g., HPLC) | - Presence of degradation products. | - This indicates potential instability. Use the protocol for stability assessment to identify and quantify degradation products over time.- If possible, use mass spectrometry (LC-MS) to identify the structure of the degradation products. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Solution
This protocol provides a framework for determining the stability of this compound in your specific aqueous buffer over time.
1. Materials:
-
This compound solid compound
-
High-purity water
-
Your specific aqueous buffer (e.g., PBS, Tris-HCl)
-
Organic solvent for stock solution (e.g., DMSO)
-
Calibrated pH meter
-
Incubators or water baths set to your experimental temperatures
-
Light-protective containers (e.g., amber vials)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
2. Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound and dissolve it in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with your pre-warmed aqueous buffer to the final desired concentration for your experiment.
-
Prepare a sufficient volume to be sampled at multiple time points.
-
-
Incubation:
-
Aliquot the working solution into several separate, sealed containers for each condition being tested (e.g., different temperatures, light vs. dark).
-
Place the samples in their respective incubation conditions.
-
-
Time Points:
-
Define the time points for sample analysis based on the expected duration of your experiment (e.g., 0, 24, 48, 72 hours, and weekly thereafter).
-
-
Sample Analysis:
-
At each time point, remove an aliquot and analyze the concentration of this compound using a validated analytical method like HPLC-UV.
-
The analytical method should be able to separate the parent this compound peak from any potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
Caption: Signaling pathway of PAD4 activation leading to NETosis.
Caption: Workflow for assessing this compound stability in aqueous solutions.
References
why is my GSK106 control showing some biological activity
Technical Support Center: Small Molecule Inhibitors
This guide provides troubleshooting for researchers and scientists encountering unexpected activity with control compounds, using the hypothetical "GSK106" as an example.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound control showing unexpected biological activity?
A1: When a negative control compound like this compound, which is expected to be biologically inert, shows activity, it points to one of several potential issues. These can be broadly categorized into:
-
Compound-Related Issues: Problems with the integrity, purity, or concentration of the compound itself.
-
Experimental System Artifacts: Issues arising from the assay conditions, reagents, or the vehicle used to dissolve the compound.
-
Unidentified Off-Target Effects: The compound may have a genuine, but previously unknown, biological activity.
This guide will walk you through a systematic approach to identify the source of the unexpected activity.
Troubleshooting Guide
Q2: How can I determine if the issue is with the this compound compound itself?
A2: Start by verifying the compound's integrity and the way it's being used in your experiments.
Troubleshooting Steps:
-
Verify Identity and Purity: Confirm the identity of your compound stock using methods like mass spectrometry (MS) and assess its purity via high-performance liquid chromatography (HPLC). Impurities could be biologically active.
-
Check for Degradation: Has the compound been stored correctly (temperature, light, humidity)? Degradation products may be active. Consider using a fresh, validated batch of the compound.
-
Working Concentration: Are you using the compound at an appropriate concentration? Even relatively inert compounds can exhibit non-specific effects at high concentrations.[1] It's crucial to perform a dose-response curve.
Example Data: Purity Analysis
| Lot Number | Purity by HPLC (%) | Identity Confirmed by MS? | Notes |
| This compound-A01 | 99.2% | Yes | Freshly sourced |
| This compound-A02 | 91.5% | Yes | Older stock, potential degradation |
| This compound-B01 | 99.5% | Yes | From a different supplier |
A logical troubleshooting workflow can help isolate the problem.
Q3: My compound seems fine. Could the experimental setup be the problem?
A3: Yes, assay-specific artifacts are a common source of misleading results.
Troubleshooting Steps:
-
Run a Vehicle Control: Always include a control group treated only with the vehicle (e.g., DMSO) at the same final concentration used for this compound. This will reveal if the solvent is causing the observed effect.
-
Check for Assay Interference: Some compounds can interfere with assay readouts. For example, auto-fluorescent compounds can disrupt fluorescence-based assays, and compounds that absorb light at the detection wavelength can interfere with colorimetric assays.[2]
-
Rule out Contamination: Ensure that cell lines are not contaminated (e.g., with mycoplasma) and that all reagents are sterile and correctly prepared.
Example Data: Vehicle Control Experiment
| Treatment Group | Assay Signal (Luminescence Units) | % Activity vs. Untreated |
| Untreated Cells | 10,000 | 0% |
| Vehicle (0.1% DMSO) | 9,950 | -0.5% |
| This compound (10 µM in 0.1% DMSO) | 6,500 | -35% |
| Positive Control (Inhibitor X) | 2,000 | -80% |
In this example, the vehicle has no effect, suggesting the activity is from this compound itself.
Q4: If both the compound and the assay are sound, what is the next step?
A4: The next step is to investigate the possibility of a genuine, but unexpected, biological activity. This is often referred to as an "off-target" effect. Many small molecule inhibitors, even those designed to be highly specific, can interact with multiple targets.[3][4]
Troubleshooting Steps:
-
Use an Orthogonal Assay: Test this compound in a different assay that measures the same biological endpoint but uses a different detection method. If the activity is consistent, it is more likely to be a true biological effect.
-
Employ a Structurally Unrelated Control: Use another, structurally different, inactive compound as an additional negative control. If both "inactive" compounds show activity, it might point to a broader issue with this class of molecules or the experimental system.
-
Consider Target Profiling: For kinase inhibitors, a broad kinase profiling panel can reveal interactions with other kinases. This can uncover unexpected targets.[5]
Small molecules can affect signaling pathways in complex ways, sometimes activating parallel pathways or having effects upstream of the intended target.[3]
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-based)
This protocol is designed to measure the activity of a specific kinase and the effect of inhibitors.
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the kinase of interest in kinase buffer.
-
Prepare a solution of the kinase's substrate peptide.
-
Prepare ATP at 2x the final desired concentration in kinase buffer.
-
Prepare this compound and other test compounds in 100% DMSO, then dilute in kinase buffer to 2x the final concentration. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).
-
-
Assay Procedure (96-well plate):
-
Add 5 µL of 2x compound solution (or vehicle control) to appropriate wells.
-
Add 10 µL of the kinase/substrate mixture.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of 2x ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure remaining ATP by adding 20 µL of a commercial luminescence-based ATP detection reagent.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the vehicle (DMSO) control.
-
Protocol 2: Cell Viability Assay (ATP-based)
This protocol assesses the effect of a compound on cell viability.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh medium.
-
Seed cells in a 96-well, white, clear-bottom plate at a density of 5,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and control compounds in culture medium.
-
Remove old medium from the cells and add 100 µL of the compound-containing medium to each well. Include untreated and vehicle-only controls.
-
Incubate for 48-72 hours.
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of a commercial ATP-based viability reagent (e.g., CellTiter-Glo®) to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot the dose-response curve.
-
A well-designed experimental workflow includes multiple controls to ensure data validity.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target specificity and off-target effects as determinants of cancer drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: PAD4 Assays and GSK106
Welcome to the technical support center for PAD4 assays. This resource provides troubleshooting guidance and answers to frequently asked questions regarding inconsistent results, with a specific focus on the use of the compound GSK106.
Frequently Asked Questions (FAQs)
Q1: What is the expected result when using this compound in a PAD4 activity assay?
A1: this compound is designed and validated as an inactive control compound for PAD4.[1][2][3] In a properly functioning assay, this compound should not inhibit PAD4 enzymatic activity, and the results should be comparable to the vehicle control (e.g., DMSO). Its IC50 for PAD4 is greater than 100 µM.[3]
Q2: Why should I use this compound in my experiments?
A2: this compound serves as a crucial negative control. It is structurally very similar to potent PAD4 inhibitors like GSK199 and GSK484.[1][2] Using this compound helps to confirm that the observed inhibitory effects from its active counterparts are due to specific PAD4 targeting and not from off-target effects or artifacts related to the general chemical scaffold.[3]
Q3: What is the molecular reason for this compound's inactivity?
A3: The inactivity of this compound is due to a specific methylation on a central ring nitrogen.[4] This modification prevents the compound from forming a key interaction within the PAD4 active site, thus hindering its ability to bind and inhibit the enzyme.[4][5]
Troubleshooting Inconsistent PAD4 Assay Results
Issue 1: Unexpected inhibition of PAD4 activity observed with this compound.
If you observe that this compound is inhibiting PAD4, it points to a potential issue with the compound itself or an artifact in the assay system.
| Possible Cause | Recommended Solution |
| Compound Identity/Purity | Verify the source and purity of your this compound stock. If possible, confirm its identity via analytical methods like mass spectrometry. Consider purchasing the compound from a certified vendor. |
| Assay Interference | This compound may be interfering with your detection method (e.g., fluorescence quenching, absorbance). Run a control plate without the PAD4 enzyme to see if this compound alone affects the readout. |
| Off-Target Effects | In cell-based assays, this compound could have off-target effects unrelated to PAD4.[6] Ensure that the observed phenotype is specifically reversible by PAD4 activity and not a general cytotoxic effect. Use the active comparator (e.g., GSK484) to confirm PAD4-specific effects. |
Issue 2: High variability or poor reproducibility in assay results.
This is a common issue in enzymatic assays and can stem from several factors related to reagents, protocol execution, and equipment.
| Possible Cause | Recommended Solution |
| Reagent Preparation & Handling | Ensure all assay buffers are equilibrated to room temperature before use.[7] Thaw frozen components (especially the enzyme) slowly on ice and mix gently but thoroughly before use to ensure homogeneity. Avoid repeated freeze-thaw cycles of the PAD4 enzyme. |
| Incorrect Calcium Concentration | PAD4 is a calcium-dependent enzyme, and its activity is highly sensitive to Ca2+ levels.[5][8][9] Prepare your assay buffer with a precise and consistent final calcium concentration as required by your protocol (typically in the mM range). |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques.[7] When possible, prepare a master mix for reagents to be added to multiple wells to minimize well-to-well variability. Avoid pipetting very small volumes. |
| Inconsistent Incubation Times | For kinetic assays, ensure that the timing of reagent addition and plate reading is consistent across all wells and plates. Using a multichannel pipette or automated liquid handler can improve precision. |
| Plate Reader Settings | Verify that you are using the correct excitation and emission wavelengths for your specific fluorescent or colorimetric substrate.[7][10][11] |
Data Summary
The following table summarizes the reported biochemical potencies of this compound and its active analogs against the PAD4 enzyme.
| Compound | PAD4 FP Binding IC50 (0 mM Ca2+) | PAD4 FP Binding IC50 (2 mM Ca2+) | PAD4 Functional Assay IC50 (NH3 release) | Reference |
| GSK484 | 50 nM | 250 nM | 250 nM | [5] |
| GSK199 | 200 nM | 1 µM | 1 µM | [5] |
| This compound | >100 µM | Not Determined | >100 µM | [4][5][12] |
Visual Guides and Workflows
PAD4 Activation and Inhibition Pathway
Caption: Simplified pathway of PAD4 activation, function, and points of intervention.
General Troubleshooting Workflow
Caption: Decision tree for troubleshooting inconsistent PAD4 assay results.
Experimental Protocols
Protocol: Ammonia Release-Based PAD4 Functional Assay
This protocol is adapted from published methodologies for measuring PAD4 activity via ammonia release using N-α-benzoyl-L-arginine ethyl ester (BAEE) as a substrate.[5][11]
1. Reagent Preparation:
-
Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 8.0. Prepare fresh by adding DTT from a stock solution just before use.
-
PAD4 Enzyme Stock: Dilute recombinant human PAD4 to a working concentration (e.g., 30 nM) in Assay Buffer. Keep on ice.
-
Substrate Solution: Prepare a 3 mM solution of BAEE in a buffer containing 100 mM HEPES, 50 mM NaCl, 600 µM CaCl₂, and 2 mM DTT, pH 8.0. The final concentration of CaCl₂ in the reaction will be lower.
-
Compound Plate: Prepare serial dilutions of this compound and active inhibitors (e.g., GSK484) in DMSO. Then, dilute into Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
2. Assay Procedure (384-well plate format):
-
Add 5 µL of diluted compound or DMSO vehicle control to the appropriate wells of a black, clear-bottom 384-well plate.
-
Add 20 µL of the diluted PAD4 enzyme solution to each well.
-
Cover the plate and pre-incubate for 30 minutes at room temperature (RT) to allow the compounds to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the Substrate Solution to all wells.
-
Immediately transfer the plate to a plate reader capable of detecting the product of the ammonia detection reagent used (follow the manufacturer's instructions for the specific ammonia detection kit, e.g., monitoring fluorescence at Ex/Em wavelengths of 405-415 nm / 470-480 nm).
-
Monitor the reaction kinetically for 15-30 minutes at 37°C.
3. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the average rate of the "no enzyme" background control wells.
-
Normalize the data to the vehicle control (e.g., DMSO), which represents 100% enzyme activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value. For this compound, no significant inhibition should be observed.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of GSK199 and this compound binding on protein arginine deiminase IV stability and flexibility: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK484 | Structural Genomics Consortium [thesgc.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target specificity and off-target effects as determinants of cancer drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
GSK106 Technical Support Center: Precipitation Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address and prevent the precipitation of GSK106 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it precipitating in my cell culture media?
A1: this compound is a small molecule used as an inactive control for selective Protein Arginine Deiminase 4 (PAD4) inhibitors like GSK484 and GSK199.[1][2] Precipitation in aqueous cell culture media is a common issue for several reasons:
-
Physicochemical Properties : this compound has poor aqueous solubility. While it is soluble in organic solvents like DMSO, its solubility is significantly lower in physiological buffers like PBS (pH 7.2).[1][2]
-
Solvent Crash : The compound is typically dissolved in a high-concentration DMSO stock. When this stock is diluted into the aqueous cell culture medium, the DMSO concentration drops sharply, and the compound "crashes out" of the solution because it is no longer soluble.[3][4]
-
High Concentration : Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation.[3]
-
Media Composition : Components in the cell culture media, such as salts, proteins, and pH buffers, can interact with this compound and reduce its solubility.[3][5] Temperature shifts, such as moving from refrigerated storage to a 37°C incubator, can also cause components to fall out of solution.[6]
Q2: How can I visually identify this compound precipitation?
A2: Precipitation can be observed in several ways:
-
Cloudiness or Turbidity : The media may lose its clarity and appear hazy or cloudy.[3]
-
Visible Particles : You might see small, distinct particles, crystals, or a film at the bottom of the culture vessel.[3]
-
Microscopic Examination : Under a microscope, you may observe crystalline structures or amorphous aggregates that are not cells.
Q3: What is the recommended solvent and stock concentration for this compound?
A3: The recommended solvent for preparing a this compound stock solution is Dimethyl Sulfoxide (DMSO) .[1][7] To minimize the risk of precipitation upon dilution, it is crucial to prepare a concentrated stock solution. A common recommendation is to prepare a stock concentration that is at least 1000 times the final desired concentration in your experiment.[3] For most small molecules, a standard storage concentration of 10-50 mM in DMSO is recommended, provided it is below the compound's solubility limit at room temperature.[8]
Q4: Should I filter the media after noticing precipitation?
A4: No, filtering the medium to remove the precipitate is not recommended. This action will lower the effective concentration of this compound in your experiment, leading to inaccurate and non-reproducible results.[9] The focus should be on preventing precipitation from occurring in the first place.
Q5: What is the maximum final DMSO concentration that is safe for my cells?
A5: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Generally, the final DMSO concentration should be below 0.5% , with many protocols recommending 0.1% or lower for sensitive cell lines or long-term experiments.[3][9]
Data Summary Tables
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMSO | ≥30 mg/mL[1][2] |
| Ethanol | 30 mg/mL[1][2] |
| DMF | 30 mg/mL[1][2] |
| PBS (pH 7.2) | 10 mg/mL[1][2] |
Table 2: Recommended Maximum DMSO Concentration for Common Cell Lines
| Cell Line | Max. Tolerated DMSO Conc. (General Guideline) |
| HEK293 | ≤ 0.5% |
| HeLa | ≤ 0.5% |
| A549 | ≤ 0.2% |
| Jurkat | ≤ 0.1% |
| Primary Neurons | ≤ 0.1% |
| Note: These values can vary depending on experimental conditions and duration of exposure. It is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line. |
Troubleshooting Guides & Experimental Protocols
Protocol 1: Preparing this compound Working Solutions to Minimize Precipitation
Objective: To properly dilute a concentrated this compound stock solution into cell culture media while minimizing the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed cell culture medium (37°C)
-
Vortexer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock (e.g., 30 mM). Ensure the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.[7][9]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[9]
-
-
Perform an Intermediate Dilution (Optional but Recommended):
-
Before adding to the final, large volume of media, create an intermediate dilution of the stock in pre-warmed media or PBS. This helps to gradually decrease the solvent concentration.
-
-
Final Dilution into Culture Media:
-
Pre-warm the final volume of cell culture media to 37°C.
-
While gently vortexing or swirling the media, add the this compound stock solution dropwise.[9] This rapid and even dispersion is critical to prevent localized high concentrations that can cause immediate precipitation.
-
Ensure the final DMSO concentration remains at a non-toxic level (ideally ≤ 0.1%).[3]
-
-
Visual Inspection:
-
After addition, visually inspect the medium for any signs of cloudiness or particles. If the solution is clear, it is ready for use.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound
Objective: To experimentally determine the maximum concentration at which this compound remains soluble in your specific cell culture medium.
Materials:
-
This compound stock solution (e.g., 30 mM in DMSO)
-
Your specific cell culture medium, pre-warmed to 37°C
-
96-well clear-bottom microplate
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, prepare serial dilutions of your this compound stock solution in DMSO.
-
Add Buffer/Media: To each well, add a fixed volume of your pre-warmed cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%).[3]
-
Include Controls:
-
Negative Control: Medium + DMSO only (vehicle control).
-
Positive Control (Optional): A compound known to precipitate under these conditions.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for any potential precipitation to occur.[3]
-
Analysis:
-
Visual Inspection: Check each well for visible signs of precipitation (cloudiness, particles).
-
Spectrophotometry (Optional): Read the absorbance of the plate at a high wavelength (e.g., 600-700 nm). An increase in absorbance indicates light scattering from a precipitate.
-
Nephelometry (Optional): Use a laser nephelometer for a more sensitive quantification of turbidity.[3]
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
potential impurities in GSK106 and their impact on experiments
Welcome to the technical support center for GSK106. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential impurities in this compound and their impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary experimental use?
A1: this compound is a chemical compound that serves as an inactive or negative control for the potent and selective inhibitors of Protein Arginine Deiminase 4 (PAD4), such as GSK484 and GSK199.[1] Its primary use is in cellular and biochemical assays to help ensure that the observed effects of the active PAD4 inhibitors are due to the specific inhibition of PAD4 and not due to off-target effects of the chemical scaffold. This compound has a very high IC50 value for PAD4, typically greater than 100 µM, indicating its lack of inhibitory activity.[1]
Q2: What are the potential sources of impurities in a given lot of this compound?
A2: Potential impurities in this compound can be broadly categorized into two main types:
-
Process-Related Impurities: These are substances that originate from the manufacturing process. They can include unreacted starting materials, intermediates, reagents, catalysts, and by-products from unintended side reactions.
-
Degradation Products: These are impurities that form due to the chemical decomposition of this compound during storage or handling. This can be caused by factors such as exposure to light, temperature, humidity, or reactive chemicals.
Q3: How can I be sure that my lot of this compound is suitable for use as a negative control?
A3: The suitability of a lot of this compound as a negative control depends on the absence of any impurities that could exhibit biological activity, particularly inhibition of PAD4. It is crucial to obtain a certificate of analysis (CoA) from the supplier, which should provide information on the purity of the compound and the methods used for its determination (e.g., HPLC, LC-MS). For highly sensitive assays, it may be beneficial to independently verify the lack of PAD4 inhibition by the specific lot of this compound being used.
Troubleshooting Guide
Issue 1: I am observing unexpected activity (e.g., PAD4 inhibition) with my this compound negative control.
This is a critical issue as it undermines the validity of your experimental results with the active PAD4 inhibitors. The following troubleshooting steps can help identify the cause:
Step 1: Verify the Identity and Purity of this compound
-
Action: Review the Certificate of Analysis (CoA) for your specific lot of this compound. Confirm that the purity is high (typically >98%) and that the identity has been confirmed by methods such as 1H NMR and mass spectrometry.
-
Rationale: An incorrect compound or a grossly impure lot could be the source of the unexpected activity.
Step 2: Consider the Presence of Process-Related Impurities
-
Action: Based on the likely synthetic route for this compound (see "Potential Process-Related Impurities" section below), consider the possibility of contamination with starting materials, intermediates, or by-products that may have PAD4 inhibitory activity.
-
Rationale: Even small amounts of a potent impurity can lead to measurable activity. For example, contamination with a precursor to the active GSK199 or a related analog could be a culprit.
Step 3: Evaluate the Possibility of Degradation
-
Action: Review your storage and handling procedures for this compound. Has it been exposed to high temperatures, light, or reactive solvents?
-
Rationale: Degradation of this compound could potentially lead to the formation of active compounds. The benzimidazole and piperidine cores, while generally stable, can be susceptible to degradation under certain conditions.
Step 4: Perform an Independent Quality Control Check
-
Action: If possible, analyze your this compound sample by HPLC or LC-MS to check for the presence of unexpected peaks that might correspond to impurities.
-
Rationale: This can provide direct evidence of contamination or degradation.
Step 5: Test a Different Lot of this compound
-
Action: If available, test a different lot of this compound in your assay.
-
Rationale: If the new lot behaves as an inactive control, it strongly suggests that your original lot was compromised.
Potential Impurities in this compound
Based on the synthesis of structurally related PAD4 inhibitors, a likely synthetic route for this compound involves the coupling of a substituted benzimidazole-indole core with a protected aminopiperidine, followed by deprotection. The key difference in the synthesis of this compound compared to its active analogs is the presence of a methyl group on a key nitrogen atom in the benzimidazole ring system.
Potential Process-Related Impurities
| Impurity Type | Potential Compound/Structure | Rationale for Presence | Potential Impact on Experiments |
| Starting Material | 2-amino-N,5-dimethyl-4-nitroaniline | Incomplete reaction during the formation of the benzimidazole ring. | Unlikely to inhibit PAD4, but could interfere with certain assay formats (e.g., fluorescence-based assays if the compound is fluorescent). |
| Starting Material | 1-ethyl-1H-indole-2-carbaldehyde | Incomplete condensation with the diamine to form the benzimidazole. | Unlikely to have significant biological activity on its own, but its presence indicates incomplete synthesis. |
| Intermediate | 2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid | Incomplete coupling with the aminopiperidine moiety. | May have weak, competitive binding to PAD4, but unlikely to be a potent inhibitor. |
| Reagent | HATU, EDC/HOBt, or similar peptide coupling reagents | Residual coupling agents from the amide bond formation. | Can react with proteins in the assay, leading to non-specific effects. |
| By-product | Isomer of this compound | Formation of a regioisomer during the benzimidazole ring synthesis. | Unlikely to be a potent PAD4 inhibitor, but could have other off-target activities. |
| By-product | Dimerized intermediates | Side reactions during the coupling steps. | Generally, would have low solubility and are unlikely to have specific biological activity. |
Potential Degradation Products
| Degradation Pathway | Potential Product Structure | Conditions Favoring Degradation | Potential Impact on Experiments |
| Hydrolysis | Cleavage of the amide bond to form the carboxylic acid intermediate and aminopiperidine. | Strong acidic or basic conditions, prolonged exposure to water. | The resulting carboxylic acid is unlikely to be a potent PAD4 inhibitor. |
| Oxidation | Oxidation of the piperidine or indole ring systems. | Exposure to air, light, or oxidizing agents. | Oxidized products could potentially have altered biological activity, though it is unlikely they would become potent PAD4 inhibitors. |
Experimental Protocols
PAD4 Inhibition Assay (Ammonia Release Assay)
This assay measures the amount of ammonia released upon the citrullination of a substrate by PAD4.
Materials:
-
Recombinant human PAD4 enzyme
-
Assay buffer (e.g., 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 7.6)
-
Substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester - BAEE)
-
Ammonia detection reagent (e.g., Nessler's reagent or a fluorescence-based ammonia detection kit)
-
This compound and active inhibitor (e.g., GSK484)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound and the active inhibitor in DMSO.
-
In a 96-well plate, add a small volume of the diluted compounds. Include wells with DMSO only as a vehicle control.
-
Add PAD4 enzyme to all wells except for a "no enzyme" control.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the enzyme.
-
Initiate the reaction by adding the BAEE substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a strong acid).
-
Add the ammonia detection reagent according to the manufacturer's instructions.
-
Read the absorbance or fluorescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
Visualizations
PAD4 Signaling Pathway in Neutrophil Extracellular Trap (NET) Formation
Caption: Role of PAD4 in NETosis.
Experimental Workflow for PAD4 Inhibition Assay
Caption: Workflow for a PAD4 inhibition assay.
Troubleshooting Logic for Unexpected this compound Activity
Caption: Decision tree for troubleshooting this compound.
References
how to account for vehicle effects when using GSK106 in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK106 dissolved in Dimethyl Sulfoxide (DMSO). This guide will help you account for vehicle effects and ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a close structural analog of the potent and selective Protein Arginine Deiminase 4 (PAD4) inhibitors, GSK484 and GSK199. However, this compound is inactive as a PAD4 inhibitor (IC50 > 100 µM) and therefore serves as an ideal negative control in experiments investigating the effects of PAD4 inhibition.[1] Using this compound as a control helps to ensure that any observed biological effects are due to the specific inhibition of PAD4 by the active compounds and not due to off-target effects of the chemical scaffold or the vehicle.
Q2: Why is DMSO used as a solvent for this compound?
DMSO is a powerful and versatile aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including many small molecule inhibitors like this compound that have poor aqueous solubility.[2][3] Its miscibility with water and culture media allows for the preparation of concentrated stock solutions that can be diluted to working concentrations for in vitro and in vivo experiments.
Q3: What are the potential effects of the DMSO vehicle on my cells?
While widely used, DMSO is not biologically inert and can have direct effects on cells, which can vary depending on the cell type, concentration, and exposure time.[4][5] It is crucial to account for these potential vehicle effects in your experimental design. Even at low concentrations, typically considered safe (e.g., 0.1%), DMSO has been shown to induce changes in gene expression, protein content, and cellular differentiation in various cell types, including 3D cardiac and hepatic microtissues.[6][7][8] Higher concentrations of DMSO can lead to cytotoxicity and reduced cell viability.[5][9]
Q4: What is the recommended final concentration of DMSO in my cell-based assays?
The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v).[10] For most cell lines, this concentration is considered safe and has minimal impact on cell viability and proliferation.[10][11] However, some sensitive cell lines may be affected even at this concentration. Therefore, it is essential to perform a vehicle toxicity test to determine the optimal DMSO concentration for your specific cell line and experimental conditions. Concentrations above 1% are more likely to cause significant cellular stress and should be avoided if possible.[4]
Troubleshooting Guide
Issue 1: I am observing unexpected or inconsistent results with my this compound control group.
-
Possible Cause 1: DMSO Vehicle Effects.
-
Troubleshooting Steps:
-
Review your final DMSO concentration. Is it consistent across all treatment groups, including the vehicle-only control?
-
Perform a DMSO dose-response experiment. Test a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%) on your cells to determine the highest concentration that does not significantly affect the endpoints you are measuring (e.g., cell viability, gene expression, protein levels).
-
Always include a "vehicle-only" control group. This group should contain cells treated with the same final concentration of DMSO as your this compound and active compound groups, but without any compound.[12][13] This allows you to subtract the background effects of the vehicle.
-
Compare your this compound results directly to the vehicle-only control. The purpose of this compound is to control for off-target effects of the chemical scaffold. Therefore, the results from the this compound-treated group should be statistically similar to the vehicle-only control group.
-
-
-
Possible Cause 2: this compound Degradation or Precipitation.
-
Troubleshooting Steps:
-
Check the appearance of your this compound stock solution. Look for any signs of precipitation. If present, gentle warming and/or sonication may be required to redissolve the compound.
-
Prepare fresh working dilutions. Avoid multiple freeze-thaw cycles of your stock solution. Aliquot your stock solution upon initial preparation and store at -20°C for up to one month or -80°C for up to six months.
-
Use fresh, anhydrous DMSO. DMSO is hygroscopic (readily absorbs moisture from the air), and the presence of water can affect the solubility and stability of your compound. Use newly opened or properly stored anhydrous DMSO for preparing stock solutions.
-
-
Issue 2: My cells are showing signs of stress or toxicity in all my treatment groups, including the vehicle control.
-
Possible Cause: The final DMSO concentration is too high for your cell type.
-
Troubleshooting Steps:
-
Lower the final DMSO concentration. This may require preparing a more concentrated stock solution of this compound, if its solubility allows.
-
Reduce the incubation time. If a higher DMSO concentration is unavoidable due to solubility limitations, consider reducing the duration of the treatment.
-
Switch to a more sensitive cell viability assay. Some assays may be more sensitive to subtle cytotoxic effects than others.
-
-
Data Presentation
Table 1: Recommended Final DMSO Concentrations in Cell-Based Assays
| DMSO Concentration (v/v) | General Recommendation | Potential Effects |
| < 0.1% | Optimal for most cell lines. | Minimal to no effect on cell viability and proliferation.[10] |
| 0.1% - 0.5% | Acceptable for many cell lines, but requires validation. | May induce subtle changes in gene expression or other cellular processes.[6] |
| > 0.5% | Use with caution. | Increased risk of cytotoxicity and off-target effects.[5][11] |
Table 2: In Vitro Concentrations of Active PAD4 Inhibitors (for reference)
| Compound | Assay Type | Cell Line | Concentration Range | Final DMSO Concentration |
| GSK484 | Citrullination Assay | HEK293 cells | Up to 100 µM | 2% |
| GSK484 | NET Formation Assay | Human Neutrophils | 10 µM | Not specified |
| GSK199 | NET Formation Assay | Human Neutrophils | Not specified | 0.1% |
| GSK199 | Viral Genome Production | MRC-5 cells | 0 - 20 µM | Not specified |
Note: The higher DMSO concentration (2%) for the citrullination assay with GSK484 was used in cell lysates, not with live cells.[14]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Based on the manufacturer's instructions, add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM). This compound is soluble in DMSO up to 100 mg/mL (228.33 mM). c. Vortex and/or sonicate the solution until the this compound is completely dissolved. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Vehicle Toxicity Assessment
-
Materials: Your cell line of interest, complete culture medium, anhydrous DMSO, and your chosen cell viability assay (e.g., MTT, PrestoBlue, CellTiter-Glo).
-
Procedure: a. Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight. b. Prepare a serial dilution of DMSO in complete culture medium to achieve a range of final concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%). Also, include a "medium-only" control with no DMSO. c. Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. d. Incubate the cells for the intended duration of your experiment (e.g., 24, 48, or 72 hours). e. At the end of the incubation period, perform your chosen cell viability assay according to the manufacturer's instructions. f. Analyze the data to determine the highest DMSO concentration that does not cause a significant decrease in cell viability compared to the "medium-only" control. This concentration is your maximum tolerated vehicle concentration.
Visualizations
Caption: Experimental workflow for using this compound with a DMSO vehicle.
Caption: Role of this compound as an inactive control in the PAD4 signaling pathway.
Caption: Troubleshooting logic for unexpected this compound control results.
References
- 1. GSK484 | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The effect of dimethyl sulfoxide on hepatic differentiation of mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Analysis of GSK106 and GSK484 on Citrullination
A comprehensive guide for researchers on the differential effects of two key PAD4 modulators.
In the landscape of epigenetic research and drug discovery, the modulation of protein citrullination, a post-translational modification catalyzed by Peptidyl Arginine Deiminases (PADs), has emerged as a critical area of investigation. This guide provides an objective comparison of two widely utilized compounds from GlaxoSmithKline (GSK), GSK484 and its structural analog GSK106, on the process of citrullination. The focus is to furnish researchers, scientists, and drug development professionals with a clear understanding of their respective activities, supported by experimental data and methodologies.
Citrullination, the conversion of arginine residues to citrulline, plays a pivotal role in various physiological and pathological processes, including gene regulation, immune response, and the formation of Neutrophil Extracellular Traps (NETs).[1][2] The dysregulation of this process is implicated in autoimmune diseases like rheumatoid arthritis and certain cancers.[3][4] The primary enzyme responsible for histone citrullination leading to chromatin decondensation and NETosis is PAD4.[2][3] Consequently, inhibitors of PAD4 are valuable tools for studying these processes and hold therapeutic potential.
Delineating the Potency: GSK484 as a Selective PAD4 Inhibitor
GSK484 has been identified as a potent and selective inhibitor of PAD4.[1][5] It functions through a reversible binding mechanism to the low-calcium form of the enzyme, effectively blocking its catalytic activity.[1][5] In stark contrast, this compound serves as an inactive control compound.[5][6] Despite its structural similarity to GSK484, it exhibits negligible inhibitory effects on PAD4 activity.[6][7] This differential activity makes the pair invaluable for validating PAD4-specific effects in experimental settings.
Quantitative Comparison of Inhibitory Activity
The disparity in the efficacy of GSK484 and this compound is most evident in their biochemical potencies. The following table summarizes the key quantitative data from binding and functional assays.
| Compound | Target | Assay Type | IC50 | Reference |
| GSK484 | PAD4 | Fluorescence Polarization (FP) Binding Assay (low Ca2+) | 50 nM | [5] |
| PAD4 | BAEE Functional Assay (0.2 mM Ca2+) | 250 nM | [7] | |
| This compound | PAD4 | Fluorescence Polarization (FP) Binding Assay | > 100 µM | [5] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. BAEE: Benzoyl-L-arginine ethyl ester, a synthetic substrate used in PAD4 functional assays.
Experimental evidence consistently demonstrates the dose-dependent inhibitory effect of GSK484 on citrullination within cellular contexts. In studies involving mouse and human neutrophils, pre-treatment with GSK484 led to a significant, dose-dependent reduction in ionomycin- or bacteria-induced histone H3 citrullination and subsequent NET formation.[7] Conversely, this compound was shown to be ineffective at similar concentrations.[7]
Experimental Methodologies
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
In Vitro PAD4 Inhibition Assay (BAEE Ammonia Release Assay)
This assay quantifies the enzymatic activity of PAD4 by measuring the release of ammonia, a byproduct of the citrullination of the substrate benzoyl-arginine ethyl ester (BAEE).[7]
Protocol:
-
Recombinant human PAD4 is incubated with varying concentrations of the inhibitor (GSK484 or this compound) in a reaction buffer (e.g., 100 mM Tris-HCl pH 7.6, 10 mM CaCl₂, 5 mM DTT).
-
The enzymatic reaction is initiated by the addition of the BAEE substrate.
-
The reaction is allowed to proceed at 37°C for a defined period.
-
The amount of ammonia released is quantified using a colorimetric assay, such as the Berthelot-indophenol reaction, measuring absorbance at a specific wavelength (e.g., 670 nm).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Citrullination Assay (Western Blot)
This method is employed to assess the level of protein citrullination within cells treated with the inhibitors.
Protocol:
-
Neutrophils (either primary human or mouse) are pre-incubated with various concentrations of GSK484, this compound, or a vehicle control (e.g., DMSO) for a specified time.
-
The cells are then stimulated to induce citrullination using an agent such as a calcium ionophore (e.g., ionomycin) or bacteria (e.g., Staphylococcus aureus).[7]
-
Following stimulation, the cells are lysed, and total protein is extracted.
-
Protein concentrations are determined, and equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is probed with an antibody specific for citrullinated proteins (e.g., anti-modified citrulline antibody) and an antibody for a loading control (e.g., β-actin).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the citrullinated protein bands is quantified and normalized to the loading control.
Immunofluorescence Staining for Citrullinated Histones and NETs
This technique allows for the visualization and quantification of histone citrullination and NET formation in situ.
Protocol:
-
Neutrophils are seeded on coverslips and pre-treated with inhibitors as described for the Western blot assay.
-
Cells are stimulated to induce NETosis.
-
After the stimulation period, the cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).
-
The cells are then permeabilized (e.g., with 0.1% Triton X-100) to allow antibody penetration.
-
The coverslips are incubated with a primary antibody against citrullinated histone H3 (H3Cit).
-
Following washing steps, a fluorescently labeled secondary antibody is applied.
-
DNA is counterstained with a fluorescent dye such as Hoechst 33342 or DAPI.
-
The coverslips are mounted on microscope slides, and images are captured using a fluorescence microscope.
-
The percentage of H3Cit-positive cells or the area of NETs can be quantified using image analysis software.[7]
Visualizing the Molecular Pathway and Experimental Logic
To further elucidate the mechanisms and experimental design, the following diagrams are provided.
Caption: Signaling pathway of PAD4-mediated citrullination and NET formation, and the inhibitory action of GSK484.
Caption: Experimental workflow for comparing the effects of GSK484 and this compound on cellular citrullination.
Conclusion
The comparative analysis of GSK484 and this compound unequivocally establishes GSK484 as a potent and selective inhibitor of PAD4-mediated citrullination, while this compound serves as a reliable inactive control. This clear distinction in their biological activity, supported by robust quantitative data and well-defined experimental protocols, makes them an essential toolset for researchers investigating the role of citrullination in health and disease. The provided methodologies and visual aids are intended to support the design and interpretation of experiments in this dynamic field of research.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Citrullination in the pathology of inflammatory and autoimmune disorders: recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK484 | Structural Genomics Consortium [thesgc.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating PAD4 Inhibitor Specificity Using GSK106 as a Negative Control
This guide provides a comparative analysis of Peptidyl Arginine Deiminase 4 (PAD4) inhibitors, focusing on methods to validate their specificity. We compare the potent inhibitor GSK484 with its structurally related but inactive counterpart, GSK106, to highlight best practices for confirming on-target activity in a research setting. The experimental data and protocols outlined below are essential for researchers in immunology, oncology, and drug development studying the role of protein citrullination.
Introduction to PAD4 and Inhibitor Specificity
Protein Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues on proteins to citrulline.[1] This post-translational modification, known as citrullination or deimination, is critical in various biological processes, including gene regulation and the formation of Neutrophil Extracellular Traps (NETs) as part of the innate immune response.[1][2] Dysregulated PAD4 activity is implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis, as well as in cardiovascular conditions and various cancers.[3]
Given its therapeutic potential, the development of potent and selective PAD4 inhibitors is a key focus of research. However, to generate reliable data, it is crucial to validate that an inhibitor's observed biological effects are due to the specific inhibition of PAD4 and not from unintended interactions with other proteins (off-target effects).[4][5][6] GSK484 is a potent, selective, and reversible inhibitor of PAD4, while this compound is a closely related molecule that serves as an invaluable negative control due to its lack of significant inhibitory activity.[1] Comparing the effects of an active compound like GSK484 to an inactive one like this compound is a rigorous method for validating on-target activity.
Comparative Analysis of PAD4 Inhibitors
GSK484 and this compound belong to a series of compounds developed to target PAD4. GSK484 binds potently to the low-calcium conformation of PAD4 and acts as a substrate-competitive inhibitor.[1] In contrast, this compound is considered an inactive control compound.[1][7] This pairing provides an ideal experimental setup to differentiate between specific PAD4 inhibition and other cellular effects.
Quantitative Data: Inhibitor Potency
The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The activity of this class of inhibitors is highly dependent on calcium concentration, a critical cofactor for PAD4's enzymatic function.
| Compound | Assay Type | Calcium (Ca²⁺) Conc. | IC50 | Reference |
| GSK484 | Biochemical (Binding) | 0 mM | 50 nM | [1][3][8][9] |
| Biochemical (Binding) | 2 mM | 250 nM | [3][8][9] | |
| GSK199 | Biochemical (Binding) | 0 mM | 200 nM | [3][8] |
| Biochemical (Binding) | 2 mM | 1 µM | [3][8] | |
| This compound | Biochemical (Binding) | Not Specified | >30 µM | [3] |
| Biochemical (Binding) | Not Specified | >100 µM | [1] |
Table 1: Summary of reported IC50 values for GSK PAD4 inhibitors. GSK484 and GSK199 show potent inhibition that is modulated by calcium levels, whereas this compound is largely inactive.
Experimental Protocols for Validating Specificity
A multi-assay approach is recommended to robustly validate inhibitor specificity, combining biochemical assays with cell-based methods to confirm target engagement and functional outcomes.
Biochemical Enzymatic Assay
This assay directly measures the inhibitor's effect on the enzymatic activity of purified recombinant PAD4 protein.
Principle: The deimination of a substrate by PAD4 releases ammonia. The rate of ammonia production is measured to determine enzymatic activity. The assay quantifies the inhibitor's ability to reduce this rate.
Methodology: Ammonia Release Assay
-
Reagents: Recombinant human PAD4 enzyme, substrate (e.g., Benzoyl-Arginine Ethyl Ester, BAEE), reaction buffer (e.g., Tris-HCl), CaCl₂, DTT, and a kit for ammonia detection.
-
Procedure:
-
Prepare serial dilutions of the test inhibitors (e.g., GSK484, this compound).
-
In a 96-well plate, add the PAD4 enzyme to the reaction buffer containing CaCl₂ and DTT.
-
Add the diluted inhibitors to the respective wells and incubate for a defined period (e.g., 30 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the BAEE substrate.
-
Incubate at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction and use an ammonia detection reagent according to the manufacturer's protocol.
-
Measure the signal (colorimetric or fluorometric) and calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO).
-
Plot the inhibition curve and determine the IC50 value.[2][9][10]
-
Cellular Target Engagement Assay
Confirming that the inhibitor binds to PAD4 within a live cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.
Principle: When a ligand binds to a protein, it typically increases the protein's thermal stability. CETSA measures this change in stability to confirm target engagement.[11][12][13]
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HL-60 or primary neutrophils) and treat with the vehicle, GSK484, or this compound at a desired concentration for 1-2 hours.
-
Heat Treatment: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed to separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein.
-
Detection: Collect the supernatant and analyze the amount of soluble PAD4 protein by Western blotting using a PAD4-specific antibody.
-
Analysis: A potent inhibitor like GSK484 will increase the amount of soluble PAD4 at higher temperatures compared to the vehicle control, resulting in a "shift" of the melting curve. The inactive this compound should not produce a significant shift.[14][15]
Cellular Functional Assay
This assay measures the downstream consequence of PAD4 inhibition, such as the reduction of histone citrullination in cells.
Principle: In many cell types, particularly neutrophils, PAD4's primary substrate is histone H3. A specific PAD4 inhibitor should block the citrullination of histone H3 upon cellular stimulation.
Methodology: Western Blot for Citrullinated Histone H3 (Cit-H3)
-
Cell Culture and Treatment: Pre-treat cells (e.g., human neutrophils or differentiated HL-60 cells) with vehicle, GSK484, or this compound for 1 hour.
-
Stimulation: Induce PAD4 activity by stimulating the cells with a calcium ionophore like A23187 or ionomycin.[3][10]
-
Lysis and Protein Quantification: Lyse the cells, extract total protein, and determine the protein concentration using a BCA or Bradford assay.[16]
-
SDS-PAGE and Transfer: Separate 10-20 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[16][17]
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate overnight with a primary antibody specific for citrullinated histone H3 (e.g., anti-CitH3).[18][19][20]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: A specific PAD4 inhibitor like GSK484 will show a dose-dependent decrease in the Cit-H3 signal compared to the stimulated vehicle control.[3] this compound should show little to no effect on the Cit-H3 signal.[3] A loading control, such as total histone H3 or β-actin, should be used to ensure equal protein loading.[19]
Visualizations: Pathways and Workflows
Conclusion
Validating the specificity of a PAD4 inhibitor is essential for accurately interpreting experimental results and for the development of potential therapeutics. The use of a potent, selective inhibitor like GSK484 alongside a structurally similar but inactive negative control like this compound provides a powerful framework for this validation. By employing a combination of biochemical assays to determine potency, cellular thermal shift assays to confirm target engagement, and functional western blots to measure downstream effects, researchers can confidently attribute their findings to the specific inhibition of PAD4. This rigorous, multi-faceted approach ensures data reliability and is a critical component of high-quality research in the field.
References
- 1. GSK484 | Structural Genomics Consortium [thesgc.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential functional and pathological side effects related to off-target pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of GSK199 and this compound binding on protein arginine deiminase IV stability and flexibility: A computational approach [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery and Characterization of a Selective, Orally Bioavailable PAD4 Inhibitor to Target NETs Driven Autoimmune and Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. mdpi.com [mdpi.com]
- 16. A Novel Citrullinated Modification of Histone 3 and Its Regulatory Mechanisms Related to IPO-38 Antibody-Labeled Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone western blot protocol | Abcam [abcam.com]
- 18. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of Citrullinated Histone H3 Bound DNA for Detection of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Citrullinated Histone H3 Antibody (Arg17) (E4O3F) CitH3 | Cell Signaling Technology [cellsignal.com]
Lack of NET Formation with GSK106 Treatment: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of GSK106's inability to inhibit Neutrophil Extracellular Trap (NET) formation, contrasting its performance with potent PAD4 inhibitors. Experimental data and detailed protocols are provided to support these findings.
Neutrophil Extracellular Traps (NETs) are web-like structures composed of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens. However, excessive NET formation is implicated in the pathophysiology of various autoimmune and inflammatory diseases. A key enzyme in the formation of NETs is Peptidylarginine Deiminase 4 (PAD4), which catalyzes the citrullination of histones, leading to chromatin decondensation. Consequently, PAD4 inhibitors are being actively investigated as potential therapeutics to modulate NETosis. This guide focuses on this compound, a compound often used as a negative control in such studies, to demonstrate the specific requirement of PAD4 inhibition to block NET formation.
Comparative Efficacy of PAD4 Inhibitors
The following table summarizes the biochemical potency of this compound in comparison to active PAD4 inhibitors, GSK484 and GSK199. The data clearly indicates that while GSK484 and GSK199 are potent inhibitors of PAD4, this compound shows negligible activity.[1][2][3]
| Compound | Target | Biochemical Potency (IC50) | Effect on NET Formation |
| This compound | PAD4 | > 100 µM[1][2] | Ineffective[1] |
| GSK484 | PAD4 | ~50 nM[1] | Potent Inhibition[1][4] |
| GSK199 | PAD4 | ~200 nM[1] | Inhibition[1] |
Experimental Protocol: In Vitro NET Formation Assay
This protocol describes a method to induce and quantify NET formation in vitro, allowing for the evaluation of inhibitory compounds such as this compound.
1. Isolation of Human Neutrophils:
-
Obtain peripheral blood from healthy donors in EDTA-coated tubes.[5]
-
Dilute the blood 1:2 with PBS containing 2 mM EDTA.[6]
-
Carefully layer the diluted blood over a density gradient medium (e.g., Histopaque-1119 and Histopaque-1077).[6]
-
Centrifuge at 700 x g for 30 minutes at room temperature with the brake off.[6]
-
Collect the neutrophil layer, which is found at the interface of the two Histopaque layers.[6]
-
Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes.[6]
-
Resuspend the neutrophil pellet in RPMI 1640 medium.
2. Induction of NET Formation:
-
Seed the isolated neutrophils in a multi-well plate.
-
Pre-treat the cells with the desired compounds (e.g., this compound, GSK484) at various concentrations for a specified time.
-
To induce NET formation, stimulate the neutrophils with an agonist such as Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 100 ng/ml or a calcium ionophore like ionomycin.[1][6] A vehicle control (e.g., DMSO) should be used for the negative control wells.[6]
3. Quantification of NETs:
-
Fluorometric DNA Quantification:
-
Immunofluorescence Microscopy:
-
Fix the cells with 4% paraformaldehyde.[5]
-
Permeabilize the cells and block non-specific binding.
-
Incubate with a primary antibody against a NET-associated protein, such as citrullinated Histone H3 (H3Cit) or myeloperoxidase (MPO).[1][8]
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the DNA with a dye like DAPI or Hoechst 33342.[1][6]
-
Visualize and quantify the NETs using a fluorescence microscope. NETs are identified by the co-localization of the DNA stain with the NET-associated protein stain in extracellular web-like structures.[1]
-
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for assessing the impact of this compound on NET formation and the underlying signaling pathway.
Conclusion
The experimental evidence strongly indicates that this compound does not inhibit PAD4 and, consequently, has no effect on NET formation. In contrast, potent PAD4 inhibitors like GSK484 effectively block this process by preventing histone citrullination, a critical step in chromatin decondensation. Therefore, this compound serves as an invaluable negative control to validate the specific role of PAD4 in NETosis and to confirm the on-target effects of novel PAD4 inhibitors in drug discovery and development.
References
- 1. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]
- 5. A High-throughput Assay to Assess and Quantify Neutrophil Extracellular Trap Formation [jove.com]
- 6. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation [bio-protocol.org]
- 7. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation [en.bio-protocol.org]
- 8. Methods for the Assessment of NET Formation: From Neutrophil Biology to Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Validation of GSK199: A Comparative Guide to Using the Inactive Analog GSK106
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical biology and drug discovery, confirming that the biological effects of a chemical probe are due to its interaction with the intended target is paramount. This guide provides a comprehensive comparison of methodologies for validating the on-target effects of GSK199, a potent and selective inhibitor of Protein Arginine Deiminase 4 (PAD4), by utilizing its structurally similar but inactive analog, GSK106. This active/inactive pair is a cornerstone of rigorous chemical probe validation, ensuring that observed phenotypes are not the result of off-target interactions.
The Critical Role of the Inactive Control: GSK199 and this compound
GSK199 is a reversible and selective inhibitor of PAD4, an enzyme implicated in various inflammatory and autoimmune diseases through its role in citrullination and the formation of Neutrophil Extracellular Traps (NETs).[1][2][3] To confidently attribute the biological effects of GSK199 to PAD4 inhibition, a negative control is essential. This compound, a close structural analog of GSK199, has been demonstrated to be inactive against PAD4.[1][4] This pairing allows researchers to dissect on-target from off-target effects; a biological response observed with GSK199 but not with this compound at similar concentrations is strongly indicative of a PAD4-mediated mechanism.
Quantitative Comparison of GSK199 and Related Compounds
The following tables summarize the key quantitative data comparing the activity of GSK199, its inactive analog this compound, and another potent PAD4 inhibitor, GSK484.
| Compound | Target | Biochemical Potency (IC50) | Cellular Potency (H3 Citrullination) |
| GSK199 | PAD4 | ~200 nM (in the absence of Ca2+) | Less marked inhibition than GSK484 |
| GSK484 | PAD4 | ~50 nM (in the absence of Ca2+) | Marked reduction in citrullination |
| This compound | PAD4 | Ineffective/Inactive | Ineffective |
Table 1: Biochemical and Cellular Potency of PAD4 Inhibitors. [1][5]
| Compound | Complex with PAD4 | Binding Free Energy (kcal/mol) | Number of Hydrogen Bonds |
| GSK199 | PAD4-GSK199 | -11.339 | 6 |
| This compound | PAD4-GSK106 | +1.063 | 3 |
Table 2: Computational Analysis of GSK199 and this compound Binding to PAD4. [4]
Experimental Protocols for On-Target Validation
Here, we provide detailed protocols for key experiments to confirm the on-target effects of GSK199 using this compound as a negative control.
Biochemical Assay: PAD4 Ammonia Release Assay
This assay biochemically quantifies the enzymatic activity of PAD4 by measuring the release of ammonia, a byproduct of the citrullination reaction.
Principle: PAD4 converts the substrate N-α-benzoyl-L-arginine ethyl ester (BAEE) to a citrullinated product and ammonia. The released ammonia reacts with a detector to produce a fluorescent signal, which is inversely proportional to PAD4 inhibition.
Protocol:
-
Reagent Preparation:
-
Prepare PAD4 Assay Buffer (50 mM Borate, pH 8.0, containing 10 mM CaCl2).
-
Dilute human recombinant PAD4 enzyme in Assay Buffer.
-
Reconstitute BAEE substrate in Assay Buffer.
-
Prepare a stock solution of GSK199, this compound, and a positive control inhibitor (e.g., Cl-amidine) in DMSO.
-
Reconstitute the PAD Ammonia Detector in ethanol.
-
-
Assay Procedure (96-well plate format):
-
Add 155 µL of PAD Assay Buffer to each well.
-
Add 10 µL of diluted PAD4 enzyme to all wells except the background controls.
-
Add 5 µL of the test compounds (GSK199, this compound) or DMSO vehicle to the respective wells.
-
Incubate the plate for 30 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the BAEE substrate to all wells.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 20 µL of PAD Stop Solution.
-
Add 10 µL of the PAD Ammonia Detector to all wells.
-
Incubate for 15 minutes at 37°C.
-
Read the fluorescence at an excitation wavelength of 405-415 nm and an emission wavelength of 470-480 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value for GSK199. This compound should show no significant inhibition.
-
Cellular Assay: Neutrophil Extracellular Trap (NET) Formation Assay
This cell-based assay visually and quantitatively assesses the ability of GSK199 to inhibit NET formation, a key downstream effect of PAD4 activity in neutrophils.
Principle: Activated neutrophils release NETs, which are web-like structures of decondensed chromatin decorated with granular proteins. PAD4-mediated histone citrullination is a critical step in this process. Inhibition of PAD4 by GSK199 is expected to reduce or block NET formation, while the inactive this compound should have no effect.
Protocol:
-
Neutrophil Isolation:
-
Isolate primary human or mouse neutrophils from fresh blood using a density gradient centrifugation method (e.g., using Histopaque-1119 and Histopaque-1077).
-
-
Cell Seeding and Treatment:
-
Resuspend isolated neutrophils in RPMI medium.
-
Seed 2.5 x 10^4 cells per well in a 96-well plate and allow them to adhere for 20 minutes at 37°C in a 5% CO2 incubator.
-
Pre-incubate the adhered neutrophils for 30 minutes with various concentrations of GSK199, this compound, or DMSO vehicle control (final DMSO concentration should be ≤ 0.1%).
-
-
NET Induction:
-
Stimulate neutrophils with a known NET-inducing agent, such as Phorbol 12-myristate 13-acetate (PMA) (e.g., 50 nM) or calcium ionophore (e.g., A23187).
-
Incubate for 3-4 hours at 37°C in a 5% CO2 incubator.
-
-
Immunofluorescence Staining and Imaging:
-
Fix the cells with 2% paraformaldehyde (PFA).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding with a blocking buffer (e.g., PBS containing 5% BSA).
-
Incubate with a primary antibody against a NET marker, such as citrullinated Histone H3 (H3Cit).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the DNA with a nuclear stain like Hoechst 33342.
-
Image the wells using a fluorescence microscope.
-
-
Quantification:
-
Quantify NET formation by counting the number of H3Cit-positive cells with a spread, decondensed nuclear morphology.
-
Alternatively, quantify the area of extracellular DNA.
-
Compare the extent of NET formation in GSK199-treated cells to that in this compound-treated and vehicle-treated cells.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the key concepts and experimental workflows described in this guide.
References
- 1. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of GSK199 and this compound binding on protein arginine deiminase IV stability and flexibility: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy [mdpi.com]
Comparative Analysis: GSK-3β Modulation vs. Wild-Type Control in Neurodegenerative Disease Models
A comprehensive guide for researchers on the functional implications of Glycogen Synthase Kinase-3β (GSK-3β) inhibition compared to its baseline activity. This document provides a detailed comparison, supported by experimental data, protocols, and pathway visualizations, to elucidate the therapeutic potential of targeting GSK-3β.
Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. In the central nervous system, GSK-3β is a key regulator of synaptic plasticity and neuronal survival. Dysregulation of GSK-3β activity has been implicated in the pathogenesis of several neurodegenerative diseases, most notably Alzheimer's disease. The hyperactivated state of this kinase is believed to contribute to the formation of amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs), the hallmark pathologies of Alzheimer's.[1][2] This guide provides a comparative analysis of the effects of inhibiting GSK-3β versus its normal, "wild-type" activity, offering insights for researchers and drug development professionals.
Quantitative Data Summary
The following tables summarize the quantitative effects of GSK-3β inhibition compared to wild-type controls across various experimental models.
Table 1: Effect of GSK-3β Inhibitors on Amyloid-β (Aβ) Production
| Inhibitor / Condition | Cell/Animal Model | Aβ Reduction (%) | Reference |
| Lithium | hAPP transgenic mice | Decreased Aβ production | [3] |
| GSK-3β inhibitors | APP transgenic mice | Significant reduction in Aβ deposits | [4] |
| GSK-3β inhibition | - | Reduces BACE1-mediated APP cleavage | [1][5] |
Table 2: Impact of GSK-3β Inhibition on Tau Phosphorylation
| Inhibitor / Condition | Cell/Animal Model | Effect on Tau Phosphorylation | Reference |
| GSK-3β inhibitors | Alzheimer's disease models | Decreased hyperphosphorylation of Tau | [2] |
| Lithium | APP transgenic mice | Reduced tau phosphorylation | [3] |
Table 3: In Vitro Kinase Inhibition Data for Selected GSK-3β Inhibitors
| Inhibitor | IC50 (μM) | Assay Method | Reference |
| SB-216763 | 0.018 | In vitro kinase assay | [6] |
| G5 | 14.81 ± 0.55 | TR-FRET based assay | [7] |
| G12 | 15.25 ± 1.34 | TR-FRET based assay | [7] |
| Ruboxistaurin | ~10 (approx.) | ADP-Glo assay | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
GSK-3β In Vitro Kinase Assay
This protocol is a generalized procedure based on commonly used methods to assess the inhibitory potential of compounds on GSK-3β activity.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, DTT)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or TR-FRET pairs)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should not exceed 1-5%.
-
In a 384-well plate, add the test compound dilutions. For control wells, add buffer with the same percentage of DMSO.
-
Add the GSK-3β enzyme to each well, except for the negative control wells.
-
Initiate the kinase reaction by adding a mixture of the GSK-3β substrate peptide and ATP.
-
Incubate the plate at a controlled temperature (e.g., 23°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA) or as per the detection kit's instructions.
-
Add the detection reagent to quantify the kinase activity. For example, in an ADP-Glo™ assay, the reagent measures the amount of ADP produced, which is proportional to the enzyme activity.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control wells and determine the IC50 value.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of GSK-3β inhibitors on cell lines.
Materials:
-
Cell line of interest (e.g., ESCC cell lines KYSE-30, KYSE-70)
-
Complete cell culture medium
-
GSK-3β inhibitors (e.g., LiCl, SB216763)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the GSK-3β inhibitor for a specific duration (e.g., 48 hours). Include untreated cells as a control.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways involving GSK-3β and a typical experimental workflow for inhibitor screening.
Caption: Comparative signaling pathways of wild-type versus inhibited GSK-3β.
Caption: Role of GSK-3β in the Wnt signaling pathway.
Caption: Experimental workflow for GSK-3β inhibitor screening and development.
References
- 1. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer’s Disease Multitarget Drug Discovery? Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Regulators of the Glycogen Synthase Kinase-3β Signaling Pathway in a Transgenic Model of Alzheimer's Disease Are Associated with Reduced Amyloid Precursor Protein Phosphorylation | Journal of Neuroscience [jneurosci.org]
- 4. Amyloid beta-induced Glycogen Synthase Kinase 3β Phosphorylated VDAC1 in Alzheimer’s Disease: Implications for Synaptic Dysfunction and Neuronal Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-3β, a pivotal kinase in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
GSK106 as a Baseline Control in PAD4 Knockout Mouse Models: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the baseline effects of investigational compounds is critical for robust experimental design. In the context of Peptidyl Arginine Deiminase 4 (PAD4) inhibition, GSK106 serves as an essential inactive control compound. This guide provides a comparative analysis of this compound in PAD4 knockout mouse models, supported by experimental data and protocols, to facilitate its use as a baseline for evaluating active PAD4 inhibitors.
PAD4 is a critical enzyme involved in the process of neutrophil extracellular trap (NET) formation, or NETosis, through the citrullination of histones.[1] This process is implicated in various inflammatory and autoimmune diseases.[1][2][3] Mouse models with a genetic knockout of PAD4 are unable to form NETs, providing a definitive baseline for the effects of PAD4 deficiency.[1] Small molecule inhibitors of PAD4, such as GSK484 and GSK199, have been developed to study the therapeutic potential of targeting this pathway.[1] In this context, this compound, a structurally related but inactive compound, is used as a negative control to ensure that the observed effects are due to specific PAD4 inhibition and not off-target activities.[1][4][5]
Comparative Analysis of PAD4 Inhibitors and Knockout Models
The following table summarizes the comparative effects of active PAD4 inhibitors, the inactive control this compound, and PAD4 knockout mouse models on key biological readouts.
| Parameter | GSK484/GSK199 (Active Inhibitors) | This compound (Inactive Control) | PAD4 Knockout (KO) Mice |
| Target | Peptidyl Arginine Deiminase 4 (PAD4) | No significant binding or inhibition of PAD4[5][6] | Genetic ablation of the Padi4 gene |
| Histone Citrullination | Significant reduction in histone H3 citrullination in response to stimuli.[1] | Ineffective at reducing histone H3 citrullination.[1] | Absence of histone citrullination in neutrophils.[7] |
| NET Formation | Dramatic diminishment of NET formation in mouse neutrophils stimulated with ionomycin.[1] | Ineffective at preventing NET formation.[1] | Neutrophils lack the ability to form NETs.[1] |
| In Vivo Efficacy | Ameliorates disease in various mouse models, including arthritis and cancer-associated kidney injury.[8][9] | Not reported to have in vivo efficacy in disease models. | Protected from or show reduced severity in models of arthritis, thrombosis, and certain kidney injuries.[7][10][11] |
| Biochemical Potency (IC50) | GSK484: ~50 nM, GSK199: ~250 nM (biochemical assays) | High IC50, considered inactive.[4][5] | Not applicable. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are generalized protocols based on methodologies described in the cited literature for studying PAD4 inhibition and NETosis in mouse models.
Isolation and Culture of Mouse Bone Marrow Neutrophils (BMNs)
-
Euthanize C57BL/6 (wild-type) or PAD4 knockout mice according to institutional guidelines.
-
Isolate femur and tibia from the hind legs and clean the bones of excess tissue.
-
Flush the bone marrow from the bones using a 25-gauge needle and RPMI-1640 medium.
-
Disperse the bone marrow cells by gentle pipetting and pass them through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Isolate neutrophils using a discontinuous Percoll gradient or immunomagnetic negative selection kit.
-
Resuspend the purified neutrophils in RPMI-1640 supplemented with 10% fetal bovine serum.
In Vitro NETosis Assay
-
Seed isolated neutrophils on poly-L-lysine coated coverslips at a density of 2 x 10^5 cells/well.
-
Pre-incubate the cells with the desired concentration of PAD4 inhibitors (e.g., 10 µM GSK484) or the inactive control (e.g., 10 µM this compound) for 30-60 minutes.
-
Stimulate NETosis by adding a known agonist, such as 4 µM ionomycin or phorbol 12-myristate 13-acetate (PMA).
-
Incubate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.
-
Fix the cells with 4% paraformaldehyde.
-
Stain for NET components. For example, use an antibody against citrullinated Histone H3 (H3Cit) and a DNA counterstain like Hoechst 33342.
-
Visualize and quantify NET formation using fluorescence microscopy. NETs are identified by the presence of extracellular DNA co-localized with H3Cit.[1]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided.
Caption: Experimental workflow for comparing PAD4 inhibitors and knockout models.
Caption: PAD4-mediated NETosis signaling pathway and points of intervention.
References
- 1. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation [vtechworks.lib.vt.edu]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Impact of GSK199 and this compound binding on protein arginine deiminase IV stability and flexibility: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peptidyl arginine deiminase-4-deficient mice are protected against kidney and liver injury after renal ischemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological targeting of peptidylarginine deiminase 4 prevents cancer-associated kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. researchgate.net [researchgate.net]
Establishing a Baseline for PAD4 Activity: A Comparative Guide with GSK106
For researchers, scientists, and drug development professionals investigating the role of Protein Arginine Deiminase 4 (PAD4) in various disease pathologies, establishing a reliable baseline of its enzymatic activity is a critical first step. This guide provides a comparative framework for measuring PAD4 activity, with a particular focus on the use of GSK106 as a negative control to ensure data integrity and validate inhibitor efficacy.
PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline, a post-translational modification implicated in autoimmune diseases, cancer, and thrombosis. The development of potent and selective PAD4 inhibitors is an active area of research. To accurately assess the potency of these inhibitors, it is essential to compare their effects against a well-characterized inactive compound. This compound, a derivative of the potent PAD4 inhibitor GSK199, has been reported as an inactive compound in PAD4 assays and serves as an excellent negative control.[1][2]
Comparative Analysis of PAD4 Inhibitors
Biochemical assays are fundamental in determining the potency of PAD4 inhibitors. Below is a summary of the biochemical potency data for this compound in comparison to active PAD4 inhibitors, GSK199 and GSK484.
| Compound | Assay Type | Target | IC50 (nM) | Notes |
| This compound | Fluorescence Polarization (FP) Binding | Human PAD4 | >100,000 | Ineffective in binding and functional assays.[3][4][5] |
| GSK199 | FP Binding (0.2 mM Ca2+) | Human PAD4 | 200 | Potent, selective, and reversible PAD4 inhibitor.[1][6] |
| GSK484 | FP Binding (0.2 mM Ca2+) | Human PAD4 | 50 | A selective and reversible PAD4 inhibitor.[5] |
| This compound | Neutrophil Extracellular Trap (NET) formation | Human & Mouse Neutrophils | Ineffective | Does not inhibit ionomycin- or S. aureus-induced NET formation.[3][5] |
| GSK199 | NET formation | Human & Mouse Neutrophils | Less marked inhibition | Shows some inhibition of NET formation.[3][5] |
| GSK484 | NET formation | Human & Mouse Neutrophils | Significant reduction | Effectively inhibits NET formation.[3][5] |
Experimental Protocols for Measuring PAD4 Activity
Several robust methods are available to measure PAD4 activity and screen for inhibitors. The choice of assay depends on the specific research question, throughput requirements, and available instrumentation.
Fluorescence-Based Inhibitor Screening Assay
This method provides a convenient platform for screening PAD4 inhibitors. One common approach utilizes a fluorescent substrate where the fluorescence is quenched until acted upon by PAD4.
Principle: The assay measures the release of a fluorophore, such as 7-amino-4-methylcoumarin (AMC), from a synthetic substrate.[7] In the presence of active PAD4, the substrate is citrullinated, preventing the release of the fluorophore by a developing reagent.[7] Conversely, when PAD4 is inhibited, the substrate remains unmodified, and the developer releases the fluorophore, resulting in a measurable fluorescent signal.[7]
Workflow:
Ammonia Release Assay
This assay quantifies PAD4 activity by measuring the production of ammonia, a byproduct of the citrullination reaction.
Principle: PAD4 deiminates a non-natural substrate, N-α-benzoyl-L-arginine ethyl ester (BAEE), which has similar kinetic properties to its natural substrates, to produce ammonia.[8] The released ammonia then reacts with a detector to generate a fluorescent product.[8]
Workflow:
Continuous Spectrophotometric Assay
This method allows for the real-time monitoring of PAD4 activity by coupling the production of ammonia to a change in absorbance.
Principle: The ammonia produced by PAD4-mediated citrullination is used by glutamate dehydrogenase to convert α-ketoglutarate to glutamate. This reaction simultaneously oxidizes NADH to NAD+, leading to a decrease in absorbance at 340 nm, which can be measured continuously.[9]
PAD4 Signaling and Inhibition
PAD4 plays a crucial role in various cellular processes, most notably in the formation of Neutrophil Extracellular Traps (NETs), a defense mechanism against pathogens. However, aberrant NET formation is implicated in the pathology of several inflammatory and autoimmune diseases.
By employing robust assay methodologies and including appropriate controls like this compound, researchers can confidently establish a baseline for PAD4 activity and accurately evaluate the efficacy of novel inhibitors, thereby advancing the development of targeted therapies for PAD4-driven diseases.
References
- 1. Impact of GSK199 and this compound binding on protein arginine deiminase IV stability and flexibility: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
Distinguishing True Target Engagement from Off-Target Effects: A Guide to Using GSK106 for PAD4-Specific Research
In the landscape of drug discovery and cellular biology, discerning the specific effects of an inhibitor from general cytotoxicity is paramount. This is particularly crucial when studying enzymes like Peptidylarginine Deiminase 4 (PAD4), which are implicated in a range of diseases from autoimmune disorders to cancer.[1][2] GSK106, an inactive analogue of the potent PAD4 inhibitor GSK199, serves as an essential negative control, enabling researchers to confidently attribute observed cellular phenomena to the specific inhibition of PAD4.[3][4]
Protein Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline.[5] This post-translational modification, known as citrullination, plays a key role in gene regulation and the formation of Neutrophil Extracellular Traps (NETs), a process linked to inflammation, thrombosis, and cancer progression.[1][6][7] The development of selective PAD4 inhibitors is a promising therapeutic strategy. However, to validate that the effects of these inhibitors are due to PAD4 targeting and not simply cellular toxicity, a rigorous experimental design is required.
This guide compares the potent PAD4 inhibitors GSK199 and GSK484 with the inactive control compound this compound, providing experimental data and protocols to illustrate how this compound is used to differentiate PAD4-specific inhibition from general cytotoxicity.
Comparative Biochemical Potency of PAD4 Ligands
The primary distinction between active PAD4 inhibitors and this compound lies in their biochemical potency. This compound was developed as a close structural analogue of active inhibitors but was found to be inactive in PAD4 assays.[3] This makes it an ideal negative control. The table below summarizes the biochemical potency data for these compounds.
| Compound | Assay Type | Target | IC50 (nM) | Calcium Condition | Reference |
| GSK484 | Fluorescence Polarization | PAD4 | 50 | 0 mM Ca²+ | [6] |
| Fluorescence Polarization | PAD4 | 250 | 2 mM Ca²+ | [6] | |
| GSK199 | Fluorescence Polarization | PAD4 | 200 | 0 mM Ca²+ | [6] |
| Fluorescence Polarization | PAD4 | 1000 | 2 mM Ca²+ | [6] | |
| This compound | Fluorescence Polarization | PAD4 | Ineffective | Not Applicable | [6][8] |
| GSK484 | Ammonia Release (BAEE Substrate) | PAD4 | 250 | 0.2 mM Ca²+ | [6] |
| GSK199 | Ammonia Release (BAEE Substrate) | PAD4 | 1000 | 0.2 mM Ca²+ | [6] |
IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. BAEE (Benzoyl-Arginine Ethyl Ester) is a substrate used to measure PAD4 enzymatic activity.
Structural Basis for Inactivity
Computational studies reveal the molecular basis for this compound's lack of activity. While both the active inhibitor GSK199 and the inactive this compound can initially bind to the PAD4 pocket, molecular dynamics simulations show that this compound shifts away from the critical catalytic site over time.[3][4] In contrast, GSK199 maintains a stable position, effectively blocking substrate access.[3] This is reflected in the significantly different binding free energies, with the PAD4-GSK199 complex being far more stable.[3][4]
Experimental Workflow for Differentiating Specificity from Cytotoxicity
To confirm that an observed cellular effect (e.g., inhibition of NET formation) is due to PAD4 inhibition and not cell death, a standard workflow involves comparing the effects of an active inhibitor to the inactive control, this compound.
Interpreting the Results
By running these assays in parallel, researchers can build a clear picture of a compound's activity. An ideal PAD4 inhibitor will show a significant reduction in PAD4-specific markers without impacting cell viability, mirroring the results from the vehicle and this compound controls in the cytotoxicity assay. Importantly, studies have shown that active inhibitors like GSK484 and GSK199 have no effect on the viability of neutrophils.[6]
| Treatment Group | PAD4 Activity (e.g., H3Cit levels) | Cell Viability | Interpretation |
| Vehicle Control | High | High | Baseline (No Inhibition, No Toxicity) |
| Active Inhibitor (GSK484) | Low | High | Specific PAD4 Inhibition |
| Inactive Control (this compound) | High | High | Confirms Assay Integrity (No Inhibition, No Toxicity) |
| Hypothetical Cytotoxic Compound | Low | Low | Non-specific Effect (General Cytotoxicity) |
Experimental Protocols
PAD4 Activity Assay (Histone H3 Citrullination in Neutrophils)
This protocol assesses the ability of a compound to inhibit PAD4's enzymatic activity within a cell.
Materials:
-
Isolated human or mouse neutrophils
-
RPMI-1640 medium
-
PAD4 inhibitors (GSK484, this compound) dissolved in DMSO
-
Calcium Ionophore (e.g., Ionomycin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and Western blotting equipment
-
Primary antibodies: Anti-citrullinated Histone H3 (H3Cit), Anti-total Histone H3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Resuspend isolated neutrophils in RPMI-1640 medium.
-
Pre-incubate cells with the vehicle (DMSO), GSK484 (e.g., 10 µM), or this compound (e.g., 10 µM) for 30-60 minutes at 37°C.
-
Stimulate the cells with a calcium ionophore (e.g., 4 µM Ionomycin) for 1-4 hours to induce NET formation and histone citrullination. Unstimulated cells serve as a negative control.
-
Pellet the cells by centrifugation and wash with cold PBS.
-
Lyse the cells using lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and Western blot analysis using equal amounts of protein for each sample.
-
Probe the membrane with anti-H3Cit antibody. Subsequently, strip and re-probe with an anti-total H3 antibody as a loading control.
-
Develop the blot using a chemiluminescent substrate and image the results. A reduction in the H3Cit band relative to the total H3 band indicates PAD4 inhibition.
General Cytotoxicity Assay (Flow Cytometry-Based)
This protocol measures cell viability to rule out non-specific toxic effects of a compound.
Materials:
-
Cells treated as described in the PAD4 Activity Assay (Steps 1-3).
-
Phosphate-Buffered Saline (PBS)
-
A viability dye (e.g., Propidium Iodide (PI), 7-AAD, or a fixable viability stain).
-
Flow cytometer.
Procedure:
-
Following treatment and stimulation, collect the cells from each condition into flow cytometry tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.[9]
-
Wash the cells by resuspending the pellet in 1 mL of cold PBS, then repeat the centrifugation step.
-
Resuspend the cells in 100-200 µL of binding buffer or PBS.
-
Add the viability dye according to the manufacturer's instructions (e.g., add PI to a final concentration of 1-2 µg/mL immediately before analysis).
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
Analyze the samples on a flow cytometer. Live cells will exclude the dye and show low fluorescence, while dead or dying cells with compromised membranes will be positive for the dye, exhibiting high fluorescence.
-
Quantify the percentage of live (dye-negative) and dead (dye-positive) cells for each treatment condition.
Conclusion
The differentiation of specific enzyme inhibition from general cytotoxicity is a critical step in the validation of new therapeutic agents. This compound, as a well-characterized, inactive structural analogue of potent PAD4 inhibitors, provides an indispensable tool for researchers. By incorporating this compound as a negative control in cellular assays, scientists can confidently demonstrate that the observed biological effects of their lead compounds are a direct consequence of PAD4 inhibition, thereby validating the target and paving the way for further development.
References
- 1. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of GSK199 and this compound binding on protein arginine deiminase IV stability and flexibility: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wistar.org [wistar.org]
- 8. researchgate.net [researchgate.net]
- 9. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Transcriptional Impact of PAD4 Inhibition: A Comparative Analysis of GSK484 and its Inactive Control, GSK106
For researchers, scientists, and drug development professionals, this guide offers a side-by-side comparison of the potent and selective peptidylarginine deiminase 4 (PAD4) inhibitor, GSK484, and its structurally related but inactive control compound, GSK106. This analysis focuses on their differential effects on gene expression, supported by available experimental data and detailed methodologies.
GSK484 is a powerful tool for investigating the biological roles of PAD4, an enzyme implicated in various physiological and pathological processes, including inflammation, autoimmune diseases, and cancer.[1] this compound serves as an essential negative control in experiments, helping to ensure that any observed effects are due to the specific inhibition of PAD4 by GSK484 and not off-target activities.[1]
Mechanism of Action: Targeting PAD4-Mediated Gene Regulation
GSK484 functions as a selective and reversible inhibitor of PAD4, an enzyme that catalyzes the conversion of arginine residues to citrulline on histone proteins and other cellular targets. This post-translational modification, known as citrullination or deimination, plays a crucial role in the regulation of gene expression through chromatin remodeling. By inhibiting PAD4, GSK484 can modulate the expression of downstream target genes.
This compound, conversely, is designed to be inactive against PAD4, with an IC50 greater than 100 µM, making it an ideal control for discerning PAD4-specific effects in cellular and in vivo studies.[1]
Comparative Analysis of Gene and Protein Expression
The following table summarizes the known effects of GSK484 on the expression of various genes and proteins, as reported in different experimental models.
| Gene/Protein | Cell/Tissue Type | Experimental Model | Effect of GSK484 | Reference |
| CXCR2 | Neutrophils | In vitro treatment | Downregulation of gene expression | [2] |
| PAD4 | Colorectal Cancer Cells | In vitro treatment | No significant change in mRNA or protein expression of PAD4 itself | [3] |
| Nrf2 | Colon Tissue | DSS-induced colitis in mice | Non-significant trend towards increased protein expression | [4] |
| Synovial MPO, NE, and PAD4 | Synovial Tissue | Collagen-Induced Arthritis (CIA) in mice | Reduction in protein expression | [3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: PAD4 pathway and GSK484 inhibition.
Caption: Workflow for gene expression analysis.
Detailed Experimental Protocols
The following are generalized experimental protocols based on methodologies cited in the referenced literature for assessing changes in gene and protein expression.
Reverse Transcriptase Quantitative Polymerase Chain Reaction (RT-qPCR)
This technique is employed to measure the mRNA expression levels of specific genes.
-
RNA Isolation: Total RNA is extracted from cells or tissues using a suitable commercial kit (e.g., TRIzol reagent or RNeasy Kit) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: The qPCR reaction is performed using a qPCR instrument with SYBR Green or a probe-based detection method. The reaction mixture typically includes cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, β-actin), and qPCR master mix.
-
Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.
Western Blotting
This method is used to detect and quantify the levels of specific proteins.
-
Protein Extraction: Cells or tissues are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH, β-actin).
Conclusion
GSK484 serves as a critical tool for elucidating the role of PAD4 in gene regulation and disease pathogenesis. The limited available data indicates that GSK484 can modulate the expression of specific genes involved in inflammation and cancer progression. The use of its inactive control, this compound, is paramount in attributing these effects specifically to PAD4 inhibition. Future research employing global transcriptomic approaches, such as RNA-sequencing, will be invaluable in providing a more comprehensive, unbiased view of the gene expression changes mediated by PAD4 and the therapeutic potential of its inhibition.
References
- 1. GSK484 | Structural Genomics Consortium [thesgc.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The PAD4 inhibitor GSK484 diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of GSK106
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe and compliant disposal of GSK106, a compound used as an inactive control for selective PAD4 inhibitors.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols.
Quantitative Safety Data
The following table summarizes the Hazardous Materials Identification System (HMIS) ratings for this compound, providing a quick reference for the primary hazards associated with this compound.[1]
| Hazard | HMIS Rating | Description |
| Health | 0 | No significant risk to health. |
| Flammability | 0 | Will not burn under normal circumstances. |
| Reactivity | 0 | Stable, even under fire conditions. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should be approached based on the quantity of the waste material.
For Small Quantities:
-
Assessment: Identify if the quantity of this compound to be disposed of is small. While the Safety Data Sheet (SDS) does not specify a precise amount, this generally refers to residual amounts from experimental procedures.[1]
-
Disposal: According to the supplier's SDS, smaller quantities of this compound can be disposed of with household waste.[1] However, it is crucial to consult your institution's specific waste disposal guidelines, as they may have stricter regulations.
-
Packaging: Ensure the waste is securely contained to prevent any potential environmental release.
For Larger Quantities and Uncleaned Packaging:
-
Regulatory Compliance: Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.[1]
-
Waste Characterization: Classify the this compound waste. Although not categorized as extremely hazardous, it is designated as slightly hazardous for water.[1] Therefore, direct release into the sewer system or environment is not recommended.
-
Packaging: Place the this compound waste and any uncleaned packaging into a clearly labeled, sealed container suitable for chemical waste.
-
Waste Collection: Arrange for the collection of the chemical waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
Experimental Protocols Cited
The disposal recommendations provided are based on the Safety Data Sheet for this compound (hydrochloride) provided by Cayman Chemical.[1] No specific experimental protocols for the disposal of this compound were cited in the provided search results beyond the general guidelines in the SDS.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound based on quantity.
References
Safeguarding Your Research: Comprehensive Handling Protocols for GSK106
For researchers and scientists engaged in drug development, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling of GSK106, a selective PAD4 inhibitor. The following procedural guidance is designed to be a preferred resource for laboratory safety and chemical handling, offering value beyond the product itself.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety practices for similar chemical compounds.
| Area of Protection | Required PPE | Specifications & Best Practices |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when handling the solid compound to avoid dust inhalation. Ensure proper fit and regular maintenance of the respirator. |
| Eye Protection | Safety goggles with side-shields | Should be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Hand Protection | Protective gloves | Use appropriate chemical-resistant gloves. Inspect gloves for any tears or punctures before use and change them frequently. |
| Body Protection | Impervious clothing (Lab coat) | A lab coat should be worn to protect the skin and personal clothing from contamination. Ensure it is fully buttoned. |
Emergency Procedures: First Aid
In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial. The following table outlines the initial steps to be taken.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational Workflow for Handling this compound
To ensure a systematic and safe approach to working with this compound, from initial preparation to final disposal, the following workflow should be followed.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a designated, labeled, and sealed container. Dispose of as hazardous chemical waste according to institutional and local regulations. |
| Liquid Waste (Solutions containing this compound) | Collect in a designated, labeled, and sealed waste container. Do not pour down the drain. Dispose of as hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container immediately after use. |
| Contaminated PPE | Dispose of used gloves and other disposable PPE as hazardous waste. Non-disposable PPE should be decontaminated thoroughly. |
It is imperative to consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
